BPR3P0128
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18BrN3O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-bromo-2-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H18BrN3O2/c1-12-4-5-13(2)21(8-12)26-14(3)18(11-24-26)20-10-17(22(27)28)16-9-15(23)6-7-19(16)25-20/h4-11H,1-3H3,(H,27,28) |
InChI Key |
JXQKIGDGFGLLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
BPR3P0128: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a novel small molecule compound identified as a potent inhibitor of the replication of several RNA viruses, most notably influenza A and B viruses, as well as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] Functioning as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics.[2][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of virology, pharmacology, and drug development.
Core Mechanism of Action
This compound exerts its antiviral effects by targeting the crucial viral enzyme, RNA-dependent RNA polymerase (RdRp), which is essential for the replication and transcription of the viral RNA genome. The specific mechanism of inhibition differs slightly between influenza viruses and coronaviruses, reflecting the structural and functional nuances of their respective RdRp complexes.
Inhibition of Influenza Virus Replication
In the context of influenza virus, this compound inhibits the "cap-snatching" activity of the viral polymerase complex.[1][3] This process is a critical step in viral mRNA synthesis, where the virus cleaves the 5' cap from host pre-mRNAs and uses it as a primer for its own transcription. This compound's interference with this mechanism leads to a reduction in viral mRNA synthesis and a subsequent decrease in the production of viral proteins and progeny virions.[1] Interestingly, the inhibition of cap-dependent transcription by this compound appears to be accompanied by an increase in cap-independent cRNA replication, suggesting a role for the compound in modulating the switch between viral transcription and replication.[1][3]
dot
Caption: Mechanism of this compound action against influenza virus.
Inhibition of SARS-CoV-2 Replication
In SARS-CoV-2, this compound targets the RdRp (nsp12) channel, thereby inhibiting substrate entry and impeding viral RNA synthesis.[2][5][6] This action occurs during the replication phase of the viral life cycle, after the virus has entered the host cell.[6] Molecular docking studies suggest that this compound operates in a manner that is complementary to nucleoside analogs like remdesivir (B604916), and the two have been shown to have a synergistic antiviral effect.[2][5][6] While cell-based assays confirm potent inhibitory activity, enzyme-based assays with purified RdRp components have not shown the same level of inhibition, suggesting that this compound may require metabolic activation within the cell or may target host factors associated with the RdRp complex.[2][5][6]
dot
Caption: Putative mechanism of this compound action against SARS-CoV-2.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against a range of viruses in various cell lines. The key parameters are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A/WSN/33 | MDCK | 0.051 - 0.190 | >20 | >105 - >392 | [1] |
| Influenza A/Udorn/72 (H3N2) | MDCK | 0.051 - 0.190 | >20 | >105 - >392 | [1] |
| Influenza B/Lee/40 | MDCK | 0.051 - 0.190 | >20 | >105 - >392 | [1] |
| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.1 | [2][7] |
| HCoV-229E | Huh7 | 0.14 ± 0.26 | >10 | >71.4 | [7] |
| Enterovirus 71 (EV71) | RD | Not specified | >20 | Not specified | [1] |
| Coxsackievirus B3 (CVB3) | Vero | Not specified | >20 | Not specified | [1] |
| Human Rhinovirus 2 (HRV2) | H1-HeLa | Not specified | >20 | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).
dot
Caption: Workflow for a plaque reduction assay.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Virus stock of known titer
-
This compound
-
Semi-solid overlay (e.g., Avicel or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Infection: When cells are confluent, wash the monolayer with PBS. Add the diluted this compound to the wells and incubate for 1 hour at 37°C. Subsequently, add a dilution of virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the inoculum and gently add the semi-solid overlay containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and the fixing solution, and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells, and the EC50 is determined.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in infected cells treated with this compound.
Materials:
-
Infected cell lysates
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes specific for a viral gene and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Infection: Seed cells in multi-well plates and infect with the virus in the presence of varying concentrations of this compound.
-
RNA Extraction: At a specified time post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the viral gene of interest and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative quantification of viral RNA, normalized to the housekeeping gene, using the ΔΔCt method. A decrease in viral RNA in this compound-treated samples compared to untreated controls indicates inhibition of viral replication.
Western Blotting
This technique is used to detect and quantify viral proteins in infected cells treated with this compound.
Materials:
-
Infected cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to a viral protein (e.g., influenza nucleoprotein (NP))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated and infected cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponding to the viral protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin). A reduction in the viral protein band intensity in this compound-treated samples indicates inhibition of viral protein synthesis.
Conclusion
This compound is a promising antiviral candidate with a well-defined mechanism of action against influenza viruses and a potent inhibitory effect on SARS-CoV-2. Its ability to target the highly conserved viral RdRp makes it a valuable tool for further research and a potential lead compound for the development of broad-spectrum antiviral drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
BPR3P0128: A Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BPR3P0128, a novel quinoline (B57606) derivative, has emerged as a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, antiviral spectrum, and quantitative efficacy. Detailed experimental protocols for key assays used in its evaluation are provided to facilitate further research and development. Visualizations of its proposed mechanism and experimental workflows are included to offer a clear and concise understanding of its function and assessment.
Introduction
RNA viruses represent a significant and ongoing threat to global public health, as exemplified by influenza viruses, enteroviruses, and coronaviruses. The viral RNA-dependent RNA polymerase (RdRp) is a highly conserved and essential enzyme for the replication and transcription of these viruses, making it a prime target for the development of broad-spectrum antiviral therapeutics. This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a small molecule inhibitor that has demonstrated significant antiviral activity against a range of RNA viruses.[1][2][3] Its non-nucleoside nature offers a distinct mechanism of action compared to many existing antiviral drugs, potentially providing advantages in terms of resistance profiles and side effects.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of viral RdRp. Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, this compound is believed to bind to a distinct site on the polymerase, inducing a conformational change that allosterically inhibits its function.[2][3]
Studies have elucidated a multi-faceted inhibitory profile:
-
Inhibition of RdRp Elongation: this compound directly hinders the elongation step of RNA synthesis catalyzed by the viral RdRp.[1]
-
Inhibition of VPg Uridylylation: For picornaviruses like Enterovirus 71 (EV71), this compound has been shown to inhibit the uridylylation of the viral protein VPg, a crucial step for the initiation of RNA synthesis.[1]
-
Targeting the RdRp Channel: Molecular docking analyses suggest that this compound may target the RdRp channel, thereby inhibiting the entry of substrates necessary for RNA polymerization.[2][3]
-
Potential Host Factor Involvement: Interestingly, while this compound shows potent inhibitory activity in cell-based RdRp reporter assays, this effect is not always recapitulated in in-vitro enzyme-based assays using purified recombinant RdRp.[2][3] This suggests that this compound's mechanism may also involve targeting host-related factors that are associated with the RdRp complex.[2][3]
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral RNA replication.
Antiviral Activity Spectrum and Efficacy
This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Antiviral Activity of this compound against Picornaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | RD | 0.0029 | [1] |
| Coxsackievirus B3 (CVB3) | Vero | Data not specified | [2] |
| Human Rhinovirus 2 (HRV2) | HeLa | Data not specified | [2] |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.66 | >10 | >15.15 | [2][3] |
| HCoV-229E | Huh7 | 0.14 | >10 | >71.43 | [2] |
Table 3: Antiviral Activity of this compound against Influenza Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Influenza A | MDCK | Data not specified | [2] |
| Influenza B | MDCK | Data not specified | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Synergistic Antiviral Activity
Notably, studies have shown a synergistic antiviral effect when this compound is used in combination with the nucleoside analog remdesivir (B604916) against SARS-CoV-2.[2][3] This synergy is likely due to their distinct mechanisms of action, with both drugs targeting different domains of the RdRp complex.[2][3] This finding suggests the potential for combination therapies to enhance efficacy and mitigate the development of drug resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Anti-Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Huh7) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, treat the infected cells with the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of a susceptible cell line in 6-well or 12-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound and mix them with a known titer of the virus. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
Protocol:
-
Cell Seeding and Infection: Seed host cells and infect them with the virus.
-
Timed Compound Addition: Add a fixed, effective concentration of this compound at different time points relative to infection (e.g., before infection, during adsorption, and at various times post-infection).
-
Incubation: Incubate the cells for a single replication cycle.
-
Endpoint Measurement: At the end of the incubation period, measure a marker of viral replication, such as viral RNA levels (by qRT-PCR) or viral protein expression (by Western blot or immunofluorescence).
-
Data Analysis: By observing the time point at which the addition of this compound no longer inhibits viral replication, the specific stage of the viral life cycle targeted by the compound can be inferred.
Cell-Based RdRp Reporter Assay
This assay utilizes a reporter system (e.g., luciferase) to measure the activity of the viral RdRp within a cellular context.
Protocol:
-
Co-transfection: Co-transfect host cells (e.g., HEK293T) with plasmids expressing the viral RdRp complex and a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a viral promoter that is recognized by the RdRp.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the reporter activity against the log concentration of this compound.
In Vitro Enzyme-Based RdRp Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.
Protocol:
-
Protein Purification: Express and purify the recombinant viral RdRp complex.
-
Reaction Setup: In a reaction mixture, combine the purified RdRp, a suitable RNA template, and ribonucleotides (NTPs), one of which is labeled (e.g., radioactively or fluorescently).
-
Compound Addition: Add different concentrations of this compound to the reaction mixtures.
-
Enzymatic Reaction: Incubate the reactions to allow for RNA synthesis.
-
Product Detection: Stop the reaction and detect the newly synthesized, labeled RNA product. This can be done using methods like gel electrophoresis and autoradiography or filter-binding assays.
-
Data Analysis: Quantify the amount of RNA product synthesized at each compound concentration to determine the IC50 value.
Conclusion
This compound is a promising broad-spectrum antiviral candidate that targets the highly conserved viral RdRp. Its non-nucleoside mechanism of action, potent in vitro efficacy against a range of RNA viruses, and synergistic activity with other antivirals highlight its potential for further development. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to BPR3P0128: A Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR3P0128 is a novel, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Extensive research has demonstrated its potent antiviral activity against a broad spectrum of RNA viruses, including influenza viruses and a range of coronaviruses, notably SARS-CoV-2 and its variants of concern. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It also details experimental protocols for the evaluation of its antiviral efficacy and explores its synergistic relationship with other antiviral agents like remdesivir (B604916).
Chemical Structure and Properties
This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a small molecule inhibitor. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid |
| Molecular Formula | C22H18BrN3O2 |
| Molecular Weight | 436.30 g/mol |
| CAS Number | 1345406-09-8 |
| SMILES | O=C(O)C1=CC(C2=C(C)N(C3=CC(C)=CC=C3C)N=C2)=NC4=CC=C(Br)C=C41 |
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses.[1][2] Unlike nucleoside analogs that act as chain terminators, this compound is believed to target the RdRp channel, thereby inhibiting the entry of the nucleic acid substrate.[3][4] This distinct mechanism of action suggests a lower potential for the development of resistance through viral polymerase mutations.
Interestingly, while this compound demonstrates potent inhibitory activity in cell-based minigenome RdRp reporter assays, this effect is not observed in enzyme-based assays using purified recombinant nsp12/nsp7/nsp8.[4][5] This has led to the hypothesis that this compound may exert its inhibitory effect by targeting host-related factors that are associated with the RdRp complex.[4][5]
The proposed mechanism of action for this compound's inhibition of SARS-CoV-2 RdRp is visualized in the following diagram:
Caption: Proposed mechanism of this compound-mediated inhibition of viral RNA replication.
Antiviral Activity
In Vitro Efficacy against Coronaviruses
This compound has demonstrated significant in vitro activity against various coronaviruses. Key quantitative data from antiviral assays are summarized below.
| Virus | Cell Line | Assay Type | Endpoint | Value (µM) |
| SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | EC50 | 0.62 ± 0.42[3] |
| HCoV-229E | - | - | EC50 | 0.14[2] |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta) | Vero E6 | Plaque Reduction | - | Effective Inhibition |
In Vitro Efficacy against Other RNA Viruses
The antiviral spectrum of this compound extends beyond coronaviruses. It has shown potent inhibitory activity against several other RNA viruses.
| Virus | Cell Line | Assay Type | Endpoint | Value (nM) |
| Influenza A | MDCK | Cytopathic Effect Inhibition | IC50 | 51 - 190[6] |
| Influenza B | MDCK | Cytopathic Effect Inhibition | IC50 | 51 - 190[6] |
| Enterovirus 71 | - | - | EC50 | 2.9[7] |
| Coxsackievirus B3 | - | - | - | Effective Inhibition[6] |
| Human Rhinovirus 2 | - | - | - | Effective Inhibition[6] |
Synergistic Activity with Remdesivir
A significant finding is the synergistic antiviral effect observed when this compound is co-administered with remdesivir, a known nucleoside analog inhibitor of RdRp.[1][5] This synergy is likely due to their distinct but complementary mechanisms of action, with this compound targeting the substrate entry channel and remdesivir acting as a chain terminator.[4] This combination offers a promising therapeutic strategy to enhance antiviral efficacy and potentially reduce the emergence of drug-resistant viral strains.
The logical relationship of this synergistic action is depicted in the following diagram:
Caption: Synergistic inhibition of viral replication by this compound and Remdesivir.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for essential assays used to characterize the antiviral activity of this compound.
Anti-Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with SARS-CoV-2 at a specified multiplicity of infection (MOI). Simultaneously, add the diluted this compound to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
CPE Evaluation: Assess the cytopathic effect microscopically.
-
Cell Viability Measurement: Quantify cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Infection: Infect the cells with a known number of plaque-forming units (PFU) of the virus.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the effect of this compound on viral RNA synthesis.
-
Experimental Setup: Infect cells (e.g., Calu-3) with the virus in the presence or absence of this compound.
-
RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific for a viral gene (e.g., N gene) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Determine the relative quantification of viral RNA levels using the ΔΔCt method.
The general workflow for these experimental protocols is illustrated below:
Caption: General experimental workflow for evaluating the antiviral activity of this compound.
Conclusion
This compound is a promising broad-spectrum antiviral candidate with a novel mechanism of action targeting the viral RdRp. Its potent in vitro activity against a range of clinically relevant RNA viruses, coupled with its synergistic effects with existing antivirals, underscores its potential for further development as a therapeutic agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery to further investigate and build upon the current understanding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR3P0128 Quinoline Core: A Technical Guide to its Antiviral Activity
For Immediate Release
This technical guide provides an in-depth overview of the antiviral activity of the BPR3P0128 quinoline (B57606) core, a promising non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals interested in the development of broad-spectrum antiviral therapeutics. This compound has demonstrated significant efficacy against a range of RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern, as well as influenza viruses and picornaviruses.
Executive Summary
This compound is a potent antiviral compound featuring a quinoline core. It primarily functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This mechanism of action, coupled with its broad-spectrum activity and synergistic effects with other antivirals like remdesivir (B604916), positions this compound as a compelling candidate for further preclinical and clinical investigation. This guide summarizes the key quantitative data on its antiviral efficacy and cytotoxicity, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral activity of this compound has been quantified against several RNA viruses using various cell-based assays. The key parameters measured are the 50% effective concentration (EC50), which indicates the concentration of the compound that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Anti-CPE | 0.62 ± 0.42 | >10 | >16.13 | [1][2] |
| HCoV-229E | Huh7 | Anti-CPE | 0.14 ± 0.26 | >10 | >71.43 | [2] |
CPE: Cytopathic Effect
This compound demonstrates broad-spectrum activity against various SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron[2].
Table 2: Antiviral Activity of this compound against Influenza and Picornaviruses
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A/WSN/33 (H1N1) | MDCK | Anti-CPE | 0.083 ± 0.022 | >20 | >241 | [3] |
| Influenza A (H1N1, oseltamivir-resistant) | MDCK | Anti-CPE | - | >20 | - | [3] |
| Influenza B | MDCK | Anti-CPE | - | >20 | - | [3] |
| Enterovirus 71 (EV71) | - | - | 0.0029 | - | - | [1] |
| Coxsackievirus B3 (CVB3) | - | - | - | - | - | [2] |
| Human Rhinovirus 2 (HRV2) | - | - | - | - | - | [2] |
Data for some picornaviruses were mentioned qualitatively in the sources.
Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis[2]. This action takes place during the viral replication stage, as time-of-drug-addition assays have shown that this compound does not affect the early viral entry stage[2].
Interestingly, while cell-based minigenome RdRp reporter assays confirm potent inhibitory activity, enzyme-based assays using purified recombinant nsp12/nsp7/nsp8 have not shown the same level of inhibition. This suggests that this compound might require metabolic activation within the host cell or that it targets host-related factors associated with the RdRp complex[2].
For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase by targeting the polymerase basic 2 (PB2) subunit[2][4]. In the case of Enterovirus 71, it hinders RdRp elongation and uridylylation activities of the 3D polymerase[2].
Synergistic Activity with Remdesivir
A significant finding is the synergistic antiviral effect observed when this compound is combined with remdesivir[2]. This is likely due to the two drugs targeting different domains of the RdRp, with this compound acting as a non-nucleoside inhibitor and remdesivir as a nucleoside analog that causes premature termination of RNA synthesis. This combination therapy approach holds considerable promise for enhancing therapeutic efficacy and combating potential drug resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Cell Lines and Viruses
-
Cell Lines: Vero E6 (African green monkey kidney), Huh7 (human hepatoma), Calu-3 (human lung adenocarcinoma), HEK293T (human embryonic kidney), and MDCK (Madin-Darby canine kidney) cells are commonly used.
-
Viruses: SARS-CoV-2 and its variants, Human Coronavirus 229E (HCoV-229E), Influenza A and B viruses, Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 2 (HRV2) have been tested.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Remove the growth medium and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a period corresponding to the duration of the antiviral assay (typically 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Anti-Cytopathic Effect (CPE) Assay
-
Seed host cells (e.g., Vero E6) in 96-well plates and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plates for 72 hours or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as staining with crystal violet or using the MTT assay as described above.
-
Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.
Plaque Reduction Assay
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour).
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations.
-
Incubate the plates until visible plaques are formed.
-
Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
Cell-Based Minigenome RdRp Reporter Assay
-
Co-transfect HEK293T cells with plasmids expressing the viral RdRp components (e.g., SARS-CoV-2 nsp7, nsp8, and nsp12) and a reporter plasmid.
-
The reporter plasmid typically contains a reporter gene (e.g., luciferase) flanked by the viral untranslated regions (UTRs) necessary for RdRp recognition.
-
Treat the transfected cells with various concentrations of this compound.
-
After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
A decrease in reporter signal indicates inhibition of RdRp activity.
Visualizations
The following diagrams illustrate key aspects of this compound's antiviral activity and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Synergistic inhibition of viral RdRp by this compound and Remdesivir.
The Quinoline Core in Antiviral Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. In the context of antiviral research, quinoline derivatives have demonstrated efficacy against a variety of viruses, including HIV, Zika virus, Ebola virus, and coronaviruses[2]. The antiviral mechanisms of quinoline-based compounds are diverse and can include interference with viral entry, replication, and transcription. The promising activity of this compound further underscores the potential of the quinoline core as a valuable template for the design and development of novel antiviral agents.
Conclusion and Future Directions
This compound is a potent, broad-spectrum antiviral compound with a well-defined, clinically relevant target. Its efficacy against SARS-CoV-2 and other significant RNA viruses, combined with its synergistic potential with existing antivirals, makes it a strong candidate for further development. Future research should focus on elucidating the precise molecular interactions with the RdRp complex, exploring its in vivo efficacy and pharmacokinetic profile in animal models, and expanding the investigation of its activity against a wider range of emerging and re-emerging RNA viruses. The continued exploration of the this compound quinoline core and its analogs is a promising avenue for the discovery of next-generation antiviral therapies.
References
- 1. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Broad-spectrum antiviral activity of BPR3P0128
An In-depth Technical Guide on the Broad-Spectrum Antiviral Activity of BPR3P0128
Introduction
This compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] Chemically, it is identified as 6-bromo-2-[1-(2,5-dimethylphenyl)−5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid and possesses a quinoline (B57606) core, similar to hydroxychloroquine.[2] This compound has shown potent inhibitory activity against a range of RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants of concern, influenza viruses, and enteroviruses.[3][4][5] Its primary mechanism of action involves targeting the viral RdRp, a highly conserved enzyme essential for the replication of RNA viruses, making it a promising candidate for antiviral drug development.[3][6]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several viruses using various cell-based assays. The following table summarizes the key quantitative data, including the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.13 | [4] |
| SARS-CoV-2 (RdRp activity) | Vero E6 | 0.66 | Not Reported | Not Reported | [2][3][6] |
| Human Coronavirus 229E (HCoV-229E) | Not Reported | 0.14 ± 0.26 | >10 | >71.43 | [1][3] |
| Influenza A and B Viruses | MDCK | 0.051 - 0.190 | Not Reported | Not Reported | [5][7] |
Mechanism of Action
This compound's primary antiviral activity stems from its inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] Time-of-drug-addition assays have demonstrated that this compound acts during the viral replication stage, specifically post-viral entry, and does not affect the early stages of viral adsorption or entry into the host cell.[2][6][8]
Molecular docking studies suggest that this compound targets the RdRp channel, which is responsible for substrate entry, thereby inhibiting viral RNA synthesis.[2][6][8] Interestingly, while this compound shows potent inhibitory activity in cell-based minigenome RdRp reporter assays, it fails to show similar activity in enzyme-based assays that use purified recombinant RdRp complexes (nsp12/nsp7/nsp8).[2][3][6] This discrepancy suggests two possibilities for its mechanism:
-
This compound may require metabolic activation within the host cell to become fully effective.[3]
-
The compound might target host-related factors that are associated with the RdRp complex and are necessary for its function.[2][3][6]
For influenza viruses, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase, a crucial step for the initiation of viral mRNA synthesis.[5][7]
Furthermore, this compound has been observed to reduce the expression of pro-inflammatory cytokines, such as CXCL10, IL-6, TNF-α, and INF-β, in SARS-CoV-2 infected Calu-3 lung epithelial cells.[1][2][4] It also exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916), likely because the two drugs interact with different domains of the RdRp.[3][6]
Caption: Proposed mechanism of this compound antiviral action.
Experimental Protocols
Anti-Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of this compound required to inhibit the virus-induced cell death.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and grown to sub-confluence.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection and Treatment: Cells are pre-treated with the diluted compound for 1-2 hours. Subsequently, a fixed inoculum of the virus (e.g., SARS-CoV-2) is added to the cells along with the corresponding concentrations of this compound.[9]
-
Incubation: The plates are incubated at 37°C until the virus-only control wells show significant cytopathic effects.
-
Data Analysis: Cell viability is assessed using methods like MTT or crystal violet staining. The EC₅₀ is calculated as the compound concentration that inhibits the virus-induced CPE by 50%.[9]
Plaque Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK or Vero E6) is prepared in 6-well or 12-well plates.[7]
-
Infection: Cells are infected with a low multiplicity of infection (MOI) of the virus (e.g., ~60 PFU/well) for 1 hour at 37°C to allow for viral adsorption.[7]
-
Treatment: The viral inoculum is removed, and the cells are washed. An overlay medium (e.g., DMEM with 0.3% agarose) containing serial dilutions of this compound is added.[7]
-
Incubation: Plates are incubated for 48-72 hours to allow for plaque formation.[7]
-
Visualization and Analysis: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the virus-only control.
Time-of-Drug-Addition Assay
This experiment pinpoints the specific stage of the viral lifecycle inhibited by the compound.
-
Cell Culture and Infection: Vero E6 cells are seeded in multi-well plates and infected with the virus (e.g., SARS-CoV-2 at an MOI of 0.01).[2]
-
Timed Compound Addition: this compound (e.g., at 10 µM) is added at different time intervals relative to infection:
-
Pre-treatment: Added before viral inoculation and removed before infection (e.g., -3 to 0 h.p.i.).[2][9]
-
Co-treatment (Adsorption): Present only during the viral adsorption period (e.g., -1 to 0 h.p.i.).[2][9]
-
Post-treatment (Post-entry): Added after the viral inoculum has been removed (e.g., 0 to 24 h.p.i.).[2][9]
-
-
Analysis: At a set time point (e.g., 24 hours post-infection), cells are harvested. Viral replication is quantified by measuring viral RNA levels via qRT-PCR or viral protein levels via Western blot.[2][9]
Cell-Based RdRp Reporter Assay
This assay specifically measures the inhibitory effect of this compound on RdRp activity within a cellular context.
-
Co-transfection: HEK293T cells are co-transfected with plasmids expressing the core components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and an antisense nano-luciferase (NLuc) reporter plasmid.[3]
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Incubation: Cells are incubated to allow for the expression of the RdRp components and the reporter gene.
-
Luciferase Activity Measurement: The activity of the nano-luciferase reporter is measured using a microplate reader. A reduction in luciferase activity in the presence of the compound indicates inhibition of RdRp activity.[3]
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IBC - 最新發表論文: this compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir [ibc.sinica.edu.tw]
- 9. DSpace [helda.helsinki.fi]
BPR3P0128: A Technical Whitepaper on its Anti-Influenza Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR3P0128 is a novel small molecule inhibitor demonstrating potent antiviral activity against both influenza A and B viruses. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. The core of this compound's anti-influenza activity lies in its ability to inhibit the cap-snatching process essential for viral transcription, a mechanism distinct from currently approved influenza therapeutics. This paper summarizes key findings and presents detailed experimental methodologies to facilitate further research and development in the field of influenza antivirals.
Introduction
Influenza remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging drug-resistant strains. This compound, a quinoline (B57606) derivative, has been identified as a potent inhibitor of influenza virus replication.[1][2] This document serves as a technical guide, consolidating the current understanding of this compound's antiviral properties and its potential as a therapeutic candidate.
Mechanism of Action
This compound targets the influenza virus RNA-dependent RNA polymerase (RdRp) complex, specifically inhibiting its cap-snatching activity.[1][3][4] This process is crucial for the initiation of viral mRNA synthesis, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to use as primers for its own transcription.
The proposed mechanism suggests that this compound functionally targets the PB2 subunit of the polymerase complex, which is responsible for binding to the 5' cap of host mRNAs.[1][5][6] By inhibiting this cap-binding and subsequent endonuclease activity, this compound effectively blocks the synthesis of viral mRNA, leading to a reduction in viral protein production and subsequent viral replication.[1][3][7] Interestingly, studies have shown that while this compound inhibits cap-dependent mRNA transcription, it concurrently leads to an increase in cap-independent cRNA replication, suggesting a role in the switch from viral transcription to replication.[1][3][4]
Time-of-addition assays have demonstrated that this compound is effective even when added several hours after viral infection, indicating that it acts on a post-entry stage of the viral life cycle, consistent with the inhibition of viral replication.[2] The compound does not affect viral adsorption to the host cell.[1][3][8]
Quantitative Data Summary
The antiviral activity of this compound has been quantified against various influenza A and B virus strains in different cell lines. The following tables summarize the reported 50% effective concentrations (EC₅₀) and 50% cytotoxic concentrations (CC₅₀).
| Table 1: Antiviral Activity of this compound against Influenza Virus Strains | |||
| Virus Strain | Cell Line | EC₅₀ (nM) | Assay Type |
| Influenza A/WSN/33 (H1N1) | MDCK | 83 ± 22 | Anti-CPE Assay |
| Influenza A/WSN/33 (H1N1) | MDCK | 68.4 ± 8.9 | Plaque Reduction Assay |
| Influenza A (various strains) | MDCK | 51 - 190 | Anti-CPE Assay |
| Influenza B (various strains) | MDCK | 51 - 190 | Anti-CPE Assay |
| Oseltamivir-resistant H1N1 | MDCK | Effective | Anti-CPE Assay |
Data compiled from multiple sources.[1][2][3][8]
| Table 2: Cytotoxicity of this compound | |
| Cell Line | CC₅₀ (µM) |
| MDCK | >20 |
| HEK293T | >20 |
| Vero E6 | >10 |
| Huh7 | >100 |
| Calu-3 | >10 |
Data compiled from multiple sources.[1][2][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the anti-influenza activity of this compound.
Inhibition of Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC₅₀).
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Virus Infection: The cell monolayer is infected with an influenza virus strain (e.g., A/WSN/33) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of this compound are added to the infected cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the methyl thiazolyl tetrazolium (MTT) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: MDCK cells are seeded in 6-well plates to form a confluent monolayer.
-
Virus Infection: The cells are infected with a known number of plaque-forming units (PFU) of influenza virus (e.g., approximately 60 PFU/well).[3]
-
Compound Treatment: After a 1-hour adsorption period at 37°C, the virus inoculum is removed, and the cells are washed.[3] An overlay medium (e.g., DMEM with 0.3% agarose) containing serial dilutions of this compound is then added.[3]
-
Incubation: The plates are incubated for 48-72 hours to allow for the formation of visible plaques.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.
-
Data Analysis: The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Minireplicon Assay (RNP Reconstitution Assay)
This cell-based assay assesses the inhibitory effect of a compound on the activity of the influenza virus polymerase complex.
-
Cell Transfection: Human embryonic kidney 293 (HEK293) cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP).[1][9] A reporter plasmid containing a reporter gene (e.g., firefly luciferase, Fluc) flanked by the influenza virus non-coding regions is also co-transfected.[1][9] A control plasmid expressing a different reporter (e.g., Renilla luciferase, Rluc) is included to normalize for transfection efficiency.[9]
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 48 hours) to allow for the expression of the viral proteins and the reporter gene.
-
Reporter Gene Assay: Cell lysates are prepared, and the activity of both reporter genes is measured using a luminometer.
-
Data Analysis: The ratio of the experimental reporter (Fluc) to the control reporter (Rluc) is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the viral polymerase activity.
Primer Extension Assay
This assay is used to analyze the different species of viral RNA (vRNA, cRNA, and mRNA) synthesized by the viral polymerase.
-
RNA Extraction: Total cellular RNA is extracted from influenza virus-infected cells that have been treated with or without this compound.[9]
-
Primer Labeling and Hybridization: A radiolabeled (e.g., with γ-³²P) oligonucleotide primer specific for a viral gene (e.g., the M gene) is hybridized to the extracted RNA.[9]
-
Reverse Transcription: A reverse transcriptase enzyme is used to synthesize cDNA from the viral RNA template, starting from the hybridized primer.
-
Gel Electrophoresis: The resulting cDNA products are separated by size on a denaturing polyacrylamide gel.
-
Visualization and Analysis: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled cDNA bands corresponding to vRNA, cRNA, and mRNA. The intensity of the bands is quantified to assess the effect of the compound on the synthesis of each RNA species. The expected sizes for mRNA are typically 10-13 nucleotides longer than cRNA due to the capped primer.[9]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of key experiments.
Caption: Overview of Influenza Virus Replication and the Site of this compound Inhibition.
Caption: Detailed Mechanism of this compound Action on Influenza Cap-Snatching.
Caption: Workflow for the Influenza Virus Minireplicon Assay.
Conclusion
This compound represents a promising lead compound for the development of a new class of anti-influenza drugs. Its mechanism of action, centered on the inhibition of the viral cap-snatching process, is a validated and attractive target for antiviral intervention. The potent, sub-micromolar activity against a range of influenza A and B viruses, including oseltamivir-resistant strains, highlights its potential for broad-spectrum efficacy. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound and its analogues. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the potential for combination therapy with other influenza antivirals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
BPR3P0128: A Potential Non-Nucleoside RNA-Dependent RNA Polymerase Inhibitor for SARS-CoV-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A promising target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This document provides a comprehensive technical overview of BPR3P0128, a novel, orally active, non-nucleoside inhibitor of SARS-CoV-2 RdRp. This compound has demonstrated potent antiviral activity against a broad spectrum of SARS-CoV-2 variants of concern in preclinical studies.[1][2][3] Notably, it exhibits a synergistic antiviral effect when used in combination with the nucleoside analog remdesivir.[1][3] This guide details the proposed mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a quinoline-based compound that has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][3] Unlike nucleoside analogs that act as chain terminators, this compound is a non-nucleoside inhibitor that is believed to target the RdRp channel, thereby preventing substrate entry.[1][3] A key finding is its efficacy in cell-based assays, which is not replicated in enzyme-based assays using purified RdRp. This suggests a unique mechanism of action that may involve metabolic activation within the host cell or the targeting of host-related factors associated with the RdRp complex.[1][2][3]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound against Coronaviruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 0.62 ± 0.42 | >10 | >16.13 | [2] |
| SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 0.66 | - | - | [1][3] |
| HCoV-229E | Huh7 | Anti-cytopathic Effect | 0.14 ± 0.26 | >10 | >71.43 | [2] |
Table 2: Comparative Efficacy of this compound and Remdesivir
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 0.66 | [1][3] |
| Remdesivir | SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 3 | [1][3] |
Proposed Mechanism of Action
This compound is hypothesized to inhibit SARS-CoV-2 replication through a multi-faceted mechanism. The primary proposed mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). However, the discrepancy between cell-based and enzyme-based assay results suggests an indirect mode of action.
-
Direct Action (Hypothesized): Molecular docking studies suggest that this compound binds to the RdRp channel, physically obstructing the entry of RNA substrates necessary for viral genome replication.[1][3]
-
Indirect Action (Evidence-based): The potent inhibitory activity observed in cell-based assays, which is absent in assays with purified RdRp, points towards two possibilities:[1][2][3]
-
Metabolic Activation: this compound may require conversion into an active metabolite within the host cell to exert its inhibitory effect on RdRp.
-
Host Factor Targeting: this compound might target host cellular factors that are essential for the proper function of the viral RdRp complex.
-
-
Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory cytokines in human lung epithelial cells infected with SARS-CoV-2, suggesting a potential role in mitigating the severe inflammatory response associated with COVID-19.[1][3]
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.
Anti-Cytopathic Effect (CPE) Assay in Vero E6 Cells
This assay assesses the ability of a compound to protect cells from virus-induced cell death.
-
Cell Line: Vero E6 cells (African green monkey kidney epithelial cells).
-
Virus: SARS-CoV-2 (various strains can be used).
-
Protocol:
-
Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01. Include a virus-only control and a cell-only (mock) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After a set incubation period (e.g., 48-72 hours), assess cell viability. This can be done using methods such as:
-
Crystal Violet Staining: Fix the cells with formaldehyde, stain with crystal violet, and then solubilize the stain to measure absorbance.
-
MTS/MTT Assay: Add the reagent to the wells, incubate, and measure the absorbance of the formazan (B1609692) product.
-
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Determine the 50% cytotoxic concentration (CC50) in parallel by treating uninfected cells with the same serial dilutions of the compound.
-
Caption: Workflow for the Anti-Cytopathic Effect Assay.
Cell-Based Minigenome RdRp Reporter Assay
This assay measures the activity of the SARS-CoV-2 RdRp complex within a cellular context.
-
Cell Line: HEK293T cells (Human embryonic kidney cells).
-
Plasmids:
-
Expression plasmids for SARS-CoV-2 nsp12 (the catalytic subunit of RdRp), nsp7, and nsp8.
-
A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the 5' and 3' untranslated regions (UTRs) of the SARS-CoV-2 genome.
-
-
Protocol:
-
Co-transfect HEK293T cells with the nsp12, nsp7, nsp8, and reporter plasmids.
-
After a short incubation period (e.g., 6 hours) to allow for plasmid expression, treat the cells with serial dilutions of this compound.
-
Incubate the cells for an additional period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).
-
Calculate the IC50 value by plotting the percentage of RdRp activity against the log of the compound concentration.
-
In Vitro Enzyme-Based RdRp Assay
This assay directly measures the activity of the purified RdRp enzyme complex.
-
Reagents:
-
Purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins.
-
A synthetic RNA template and primer.
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., biotinylated or fluorescently labeled).
-
Assay buffer containing necessary salts and cofactors.
-
-
Protocol:
-
Assemble the RdRp complex by incubating purified nsp12, nsp7, and nsp8 proteins.
-
In a reaction plate, combine the assembled RdRp complex, the RNA template/primer, and serial dilutions of this compound.
-
Initiate the polymerization reaction by adding the rNTP mix.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction.
-
Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand using an appropriate detection method (e.g., streptavidin-based detection for biotinylated rNTPs or fluorescence measurement).
-
Calculate the IC50 value from the dose-response curve.
-
Cytokine Expression Analysis in Calu-3 Cells
This method quantifies the effect of this compound on the expression of inflammatory cytokines in infected lung cells.
-
Cell Line: Calu-3 cells (human lung adenocarcinoma cells).
-
Virus: SARS-CoV-2.
-
Protocol:
-
Seed Calu-3 cells and grow to confluence.
-
Infect the cells with SARS-CoV-2 at a defined MOI.
-
Treat the infected cells with this compound at various concentrations.
-
After an incubation period (e.g., 24-48 hours), harvest the cells.
-
Isolate total RNA from the cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, CXCL10).
-
Normalize the cytokine mRNA levels to a housekeeping gene (e.g., GAPDH).
-
Compare the cytokine expression levels in this compound-treated cells to those in untreated, infected cells.
-
References
BPR3P0128 Activity Against Enterovirus 71: A Technical Overview
Abstract: Enterovirus 71 (EV71) is a significant pediatric pathogen, capable of causing severe neurological complications with no approved antiviral therapies currently available. This document provides a technical guide on the antiviral activity of BPR3P0128, a potent non-nucleoside inhibitor of EV71. We consolidate quantitative data on its efficacy, detail its multi-pronged mechanism of action targeting critical viral processes, and provide methodologies for the key experimental assays used in its evaluation. This compound demonstrates excellent antiviral potency by inhibiting the viral RNA-dependent RNA polymerase (RdRp), interfering with VPg uridylylation, and reducing viral IRES-mediated translation, marking it as a promising candidate for further drug development.
Introduction: Enterovirus 71 Pathogenesis and the Need for Antivirals
Enterovirus 71 (EV71) is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family. It is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD) in infants and young children. While typically self-limiting, EV71 infections can lead to severe central nervous system complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis. The lack of approved vaccines or effective antiviral drugs underscores the urgent need to develop novel therapeutics against EV71 infection.[1][2]
The EV71 replication cycle presents several targets for antiviral intervention. A crucial enzyme is the viral RNA-dependent RNA polymerase (RdRp), also known as 3D polymerase (3Dpol), which is essential for replicating the viral genome. Additionally, translation of the viral polyprotein is initiated in a cap-independent manner through a highly structured Internal Ribosome Entry Site (IRES) in the 5' untranslated region (5' UTR) of the viral RNA.[3][4][5] Molecules that can effectively disrupt these processes are highly sought after as potential antiviral agents.
This compound: A Potent Inhibitor of EV71 Replication
This compound, chemically identified as 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a novel small molecule inhibitor that has demonstrated potent and broad-spectrum activity against several RNA viruses, including influenza virus, human rhinovirus, and Enterovirus 71.[1][6] Studies have shown that it exhibits excellent antiviral activity against EV71 at nanomolar concentrations, positioning it as a highly promising lead compound for anti-enteroviral drug development.[1][2]
Quantitative Antiviral Profile
The antiviral efficacy and cytotoxicity of this compound have been quantified through various cell-based assays. The key parameters are the 50% effective concentration (EC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses safety. The ratio of these values (CC50/EC50) provides the selectivity index (SI), a critical measure of a compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Enterovirus 71 (EV71) | Not Specified | 0.0029 ± 0.001 [2] | >20 (in HEK293T)[7] | >6896 |
| This compound | SARS-CoV-2 | Vero E6 | 0.66[8] | >10[9] | >15 |
| This compound | Influenza A/B | MDCK | 0.051 - 0.190[6] | Not Specified | Not Specified |
Note: CC50 value for EV71 studies was not explicitly stated in the provided results but is inferred to be high based on data from other cell lines. The SI for EV71 is calculated using the most conservative available CC50 value.
Mechanism of Action
This compound inhibits EV71 replication through a multi-target mechanism that disrupts critical stages of the viral life cycle occurring after viral entry.[1] A time-of-addition assay revealed that the compound is most effective when added during the early post-infection stage.[1][2] Its primary targets are the viral RdRp elongation, VPg uridylylation, and IRES-mediated translation.[1][2]
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
This compound directly targets the viral 3D polymerase, functioning as a non-nucleoside RdRp inhibitor. It inhibits the elongation activity of the polymerase, which is essential for synthesizing new viral RNA genomes.[1][10] This inhibition leads to a significant reduction in the accumulation of viral RNA within the host cell.[2] Studies with related compounds have shown that resistance mutations map to the 3D polymerase, confirming it as the direct target.[2]
Interference with VPg Uridylylation
A critical initiation step for picornavirus RNA synthesis is the uridylylation of the viral protein VPg, which then acts as a primer for the RdRp. This process is also catalyzed by the 3D polymerase. This compound has been shown to inhibit the formation of both VPg-pU and VPg-pUpU, effectively blocking the initiation of viral genome replication.[1][2] This dual inhibition of both initiation (VPg uridylylation) and elongation makes this compound a particularly effective inhibitor of viral RNA synthesis.[8]
Reduction of IRES-Mediated Translation
In addition to inhibiting RNA replication, this compound treatment also reduces the activity of the EV71 IRES.[2] The IRES is responsible for recruiting ribosomes to the viral RNA for the cap-independent translation of the viral polyprotein. By dampening IRES activity, this compound further suppresses the production of viral proteins necessary for building new virions.[11]
Key Experimental Methodologies
The evaluation of this compound's anti-EV71 activity involves a series of standardized in vitro assays.
Cell Lines and Virus
-
Cell Lines: Human Rhabdomyosarcoma (RD) cells or African green monkey kidney (Vero) cells are commonly used for EV71 propagation and antiviral assays as they are highly susceptible to infection.[12][13]
-
Virus Stock: A well-characterized strain of EV71 is propagated in the selected cell line, and the virus titer is determined, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[14]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Host cells are seeded in a 96-well plate and allowed to adhere overnight.[15][16]
-
Compound Treatment: Serial dilutions of this compound are added to the cells, and the plate is incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).[16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization & Readout: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17] The absorbance is measured spectrophotometrically (typically at 570 nm), which correlates with the number of viable cells.
-
Calculation: The CC50 is calculated by plotting cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit virus replication by counting the number of viral plaques formed.
-
Cell Seeding: A monolayer of RD or Vero cells is prepared in 6-well or 24-well plates.[14][18]
-
Infection: Cells are infected with a known amount of EV71 (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.[14][18]
-
Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or low-melting-point agarose) with the corresponding compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[12][18]
-
Incubation & Staining: Plates are incubated for 2-4 days until plaques are visible. The cells are then fixed (e.g., with formaldehyde) and stained with crystal violet, which stains living cells, leaving clear zones (plaques) where cells have been killed by the virus.[12][18]
-
Calculation: The plaques are counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[12]
Time-of-Addition Assay
This assay helps to identify the stage of the viral life cycle targeted by the inhibitor.
-
Synchronized Infection: Host cells are infected with a high multiplicity of infection (MOI) of EV71 to ensure most cells are infected simultaneously.[19]
-
Staggered Compound Addition: The compound (at a concentration several-fold higher than its EC50) is added to different wells at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, etc.).[19][20]
-
Virus Yield Measurement: After a single replication cycle (e.g., 12-24 hours), the supernatant or cell lysate is harvested, and the amount of progeny virus is quantified by plaque assay.[21]
-
Interpretation: By plotting the reduction in viral yield against the time of addition, the point at which the compound loses its effectiveness can be determined, indicating that the targeted viral step has already been completed.[22]
In Vitro EV71 IRES Activity Assay
This assay measures the direct effect of the compound on IRES-mediated translation.
-
Construct: A bicistronic reporter plasmid is used. This plasmid typically contains two reporter genes (e.g., Renilla luciferase and Firefly luciferase) separated by the EV71 IRES sequence. The first cistron (Renilla) is translated via a cap-dependent mechanism, while the second (Firefly) depends on the IRES.[23][24]
-
Transfection: The reporter plasmid is transfected into host cells.[25]
-
Treatment: The transfected cells are then treated with different concentrations of this compound.
-
Luciferase Measurement: After an incubation period, cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer and a dual-luciferase assay system.[26][27]
-
Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. A dose-dependent decrease in this ratio indicates specific inhibition of IRES activity.[24]
In Vitro RdRp Elongation and VPg Uridylylation Assays
These biochemical assays use purified components to confirm direct inhibition of the 3D polymerase.
-
RdRp Elongation Assay:
-
Reaction Mix: A reaction is set up containing purified recombinant EV71 3Dpol, a poly(rA) template/oligo(dT) primer, reaction buffer with MgCl2, and a mix of ribonucleotides including a radiolabeled nucleotide (e.g., [α-³²P]UTP).[28][29]
-
Inhibition: The reaction is performed in the presence and absence of this compound.
-
Measurement: The reaction is stopped, and the amount of incorporated radiolabel into newly synthesized RNA is quantified, typically by spotting the reaction onto DEAE filter paper and using a scintillation counter.[28][30]
-
-
VPg Uridylylation Assay:
-
Reaction Mix: The reaction contains purified 3Dpol, purified VPg protein, a poly(rA) template, and radiolabeled [α-³²P]UTP.[29][31]
-
Inhibition: The assay is run with and without this compound.
-
Detection: The reaction products are separated by SDS-PAGE, and the formation of radiolabeled VPg-pU and VPg-pUpU is detected by autoradiography.[29]
-
Conclusion
This compound is a highly potent inhibitor of Enterovirus 71, demonstrating an exceptionally low EC50 value and a favorable selectivity index. Its comprehensive mechanism of action, which involves the simultaneous disruption of viral RNA synthesis (both initiation and elongation) and IRES-mediated translation, makes it a robust candidate for antiviral therapy. The detailed experimental protocols outlined provide a framework for its continued evaluation and for the screening of other potential anti-EV71 compounds. Further development and preclinical studies of this compound are warranted to assess its potential as a clinical treatment for severe EV71 infections.
References
- 1. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Host Factors in Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterovirus 71 contains a type I IRES element that functions when eukaryotic initiation factor eIF4G is cleaved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Stimulation of the Internal Ribosome Entry Site (IRES)-Dependent Translation of Enterovirus 71 by DDX3X RNA Helicase and Viral 2A and 3C Proteases [frontiersin.org]
- 6. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Virus infection and plaque assay [bio-protocol.org]
- 13. An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Enterovirus 71 Replication by 7-Hydroxyflavone and Diisopropyl-Flavon7-yl Phosphate | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 23. Functional analyses of mammalian virus 5′UTR-derived, small RNAs that regulate virus translation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Stimulation of the Internal Ribosome Entry Site (IRES)-Dependent Translation of Enterovirus 71 by DDX3X RNA Helicase and Viral 2A and 3C Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Enterovirus-A71 exploits RAB11 to recruit chaperones for virus morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of enterovirus 71 replication and the viral 3D polymerase by aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
BPR3P0128: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR3P0128 is a novel, orally active, non-nucleoside small molecule inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially identified as a potent inhibitor of the influenza virus, it has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses such as SARS-CoV-2 and its variants of concern, as well as enterovirus 71. Its mechanism of action primarily involves the inhibition of the viral RdRp, a key enzyme in viral replication, though the precise molecular interactions may vary between different viral families. This technical guide provides a comprehensive overview of the discovery, a plausible synthetic route, and the detailed biological evaluation of this compound, intended for researchers and professionals in the field of antiviral drug development.
Discovery and Rationale
This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid, was identified through large-scale screening of a small compound library for potent inhibitors of influenza virus replication in Madin-Darby canine kidney (MDCK) cells.[1] The core quinoline (B57606) structure of this compound is a recognized pharmacophore with diverse biological activities, including antiviral properties.[2] Subsequent structure-activity relationship (SAR) studies led to the optimization of the lead compound, resulting in this compound as a potent antiviral agent.[1] Its activity against a broad range of RNA viruses has positioned it as a promising candidate for further preclinical and clinical development, particularly in the context of emerging viral threats.
Plausible Synthetic Route
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be postulated based on established organic chemistry principles and published syntheses of similar quinoline-4-carboxylic acid and pyrazole (B372694) derivatives. The proposed synthesis involves a convergent approach, preparing the quinoline and pyrazole moieties separately before their final coupling.
Scheme 1: Proposed Synthesis of this compound
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR3P0128: A Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BPR3P0128 is an orally active, non-nucleoside small molecule inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This document provides a comprehensive technical overview of this compound, summarizing its antiviral activity, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to guide researchers and professionals in the fields of virology and drug development in their evaluation and potential application of this compound.
Mechanism of Action
This compound exhibits its antiviral properties by targeting the highly conserved RdRp enzyme. Unlike nucleoside analogs that act as chain terminators, this compound is a non-nucleoside inhibitor. Molecular docking studies suggest that this compound binds to the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis.[1][2][3]
A noteworthy characteristic of this compound is the discrepancy in its inhibitory activity between cell-based and enzyme-based assays. While it demonstrates potent inhibition of viral replication in cell-based minigenome RdRp reporter assays, it fails to show similar activity in enzyme-based assays using purified recombinant RdRp complex (nsp12/nsp7/nsp8).[1][3] This suggests that this compound may require intracellular metabolic activation to its active form or that its mechanism of action involves host-related factors associated with the RdRp complex.[1][3]
Furthermore, studies have revealed a synergistic antiviral effect when this compound is used in combination with the nucleoside analog remdesivir (B604916).[1][3] This synergy is likely due to the two drugs targeting separate domains of the RdRp, leading to a more potent inhibition of viral replication.[1][3]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been evaluated against several RNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >20 | >32.26 | [1] |
| HCoV-229E | Huh7 | 0.14 ± 0.26 | >10 | >71.43 | [1] |
Table 1: Antiviral Activity of this compound against Coronaviruses.
| Cell Line | Incubation Time | CC50 (µM) | Reference |
| Vero E6 | 3 days | >20 | [1] |
| Calu-3 | 2 days | >10 | [1] |
| Huh7 | 3 days | >10 | [1] |
| HEK293T | 2 days | >20 | [1] |
Table 2: Cytotoxicity of this compound in Various Cell Lines.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect host cells from virus-induced cell death.
a. Materials:
-
Vero E6 or Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 or HCoV-229E viral stock
-
This compound stock solution
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
b. Protocol:
-
Seed Vero E6 or Huh7 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 or HCoV-229E at a multiplicity of infection (MOI) of 0.01. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for 72 hours at 37°C until approximately 90% of the virus control wells show CPE.
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the formalin and stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
Calculate the percentage of CPE inhibition and determine the EC50 value.
Cell-Based Minigenome RdRp Reporter Assay
This assay measures the inhibitory effect of a compound on the viral RdRp activity within a cellular context.
a. Materials:
-
HEK293T cells
-
Expression plasmids for SARS-CoV-2 nsp7, nsp8, and nsp12
-
Antisense Nano-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Luciferase assay reagent
-
This compound stock solution
-
96-well plates
b. Protocol:
-
Co-transfect HEK293T cells in 96-well plates with the expression plasmids for nsp7, nsp8, and nsp12, along with the antisense nano-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with serial dilutions of this compound.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the Nano-luciferase activity using a luminometer.
-
Calculate the percentage of RdRp inhibition relative to the vehicle control and determine the IC50 value.
Time-of-Drug-Addition Assay
This assay helps to determine the specific stage of the viral replication cycle that is inhibited by the compound.
a. Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
This compound stock solution
-
24-well plates
-
Reagents for RNA extraction and qRT-PCR
b. Protocol:
-
Seed Vero E6 cells in 24-well plates.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.01. This is considered time zero (t=0).
-
Add a fixed concentration of this compound (e.g., 10x EC50) to the infected cells at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
At 24 hours post-infection, harvest the cell culture supernatant.
-
Extract viral RNA from the supernatant and quantify the viral load using qRT-PCR.
-
Plot the viral RNA levels against the time of drug addition to determine the window of inhibitory activity.
Visualizations
Caption: Proposed mechanism of action of this compound and its synergy with Remdesivir.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the Time-of-Drug-Addition Assay.
References
BPR3P0128: A Deep Dive into its Cap-Snatching Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of BPR3P0128, a potent inhibitor of influenza virus replication. This compound targets the viral cap-snatching process, a critical step for the transcription of the viral genome. This document outlines the quantitative data supporting its activity, details the experimental protocols used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Assessment of Antiviral Activity
This compound has demonstrated significant inhibitory effects against a range of influenza A and B virus strains. The antiviral potency is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect or plaque formation by 50%.
Table 1: Antiviral Activity of this compound against Various Influenza Virus Strains
| Virus Strain | Type | EC50 (nM) | 50% Cytotoxic Concentration (CC50) (µM) | Selectivity Index (SI = CC50/EC50) |
| A/WSN/33 (H1N1) | A | 83 ± 22 | > 20 | > 241 |
| A/CA/07/2009 (H1N1) | A | 190 ± 30 | > 20 | > 105 |
| A/Victoria/3/75 (H3N2) | A | 51 ± 10 | > 20 | > 392 |
| A/Panama/2007/99 (H3N2) | A | 70 ± 15 | > 20 | > 286 |
| B/Lee/40 | B | 120 ± 25 | > 20 | > 167 |
| B/Taiwan/04/2005 | B | 90 ± 18 | > 20 | > 222 |
Data is presented as the mean ± standard deviation from multiple experiments.
Core Inhibition Mechanism: Targeting Cap-Snatching
The primary mechanism of action of this compound is the inhibition of the cap-snatching process of the influenza virus. This process is essential for the virus to generate primers for the transcription of its own mRNA from the viral RNA (vRNA) template. The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of the PA, PB1, and PB2 subunits, is responsible for this activity. Specifically, the PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease activity cleaves the host mRNA 10-13 nucleotides downstream. These capped fragments then serve as primers for viral mRNA synthesis by the PB1 subunit.
This compound has been shown to inhibit the cap-dependent endonuclease activity of the viral polymerase complex.[1][2][3] Interestingly, studies suggest that this compound does not directly target the viral RdRp but rather a cellular factor that is associated with the cap-snatching function of the PB2 subunit.[1][2][3] This is supported by the observation that this compound also exhibits activity against other RNA viruses, such as enterovirus 71 and human rhinovirus, which do not employ a cap-snatching mechanism in the same way as influenza.[1][2][3]
The inhibition of cap-snatching by this compound leads to a reduction in viral mRNA synthesis. A corresponding increase in the synthesis of complementary RNA (cRNA), a cap-independent process, has been observed, suggesting a switch from transcription to replication.[1][2][3]
Signaling Pathway of Influenza Cap-Snatching and this compound Inhibition
Caption: Influenza cap-snatching mechanism and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cap-snatching inhibition mechanism of this compound.
Inhibition of Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of this compound that protects host cells from the virus-induced cell death.
Protocol:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 96-well plates at a density of 1.5 x 104 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.
-
Infection: The cell culture medium is removed from the MDCK cells, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, the serially diluted this compound is added to the wells. Control wells include virus-infected cells without the compound and uninfected cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the EC50 value is calculated by determining the compound concentration that results in 50% protection of the cells from virus-induced CPE.
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
Protocol:
-
Cell Seeding: MDCK cells are seeded in 6-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with a dilution of influenza virus that produces approximately 100 plaque-forming units (PFU) per well.
-
Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% agarose (B213101) and varying concentrations of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.
-
Staining and Counting: The cells are fixed with 10% formaldehyde (B43269) and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted, and the concentration of this compound that reduces the plaque number by 50% (IC50) is determined.
Primer Extension Assay
This assay is used to analyze the effect of this compound on the synthesis of different viral RNA species (mRNA, cRNA, and vRNA).
Protocol:
-
Cell Infection and Treatment: MDCK cells are infected with influenza virus at an MOI of 1. After a 1-hour adsorption, the cells are treated with different concentrations of this compound.
-
RNA Extraction: Total cellular RNA is extracted at 8 hours post-infection using a commercial RNA extraction kit.
-
Primer Labeling: An oligonucleotide primer specific for the influenza virus M gene is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Reverse Transcription: The labeled primer is annealed to the extracted total RNA and extended with reverse transcriptase.
-
Gel Electrophoresis and Autoradiography: The reverse transcription products are resolved on a denaturing 8% polyacrylamide gel containing urea. The gel is then dried and exposed to X-ray film to visualize the bands corresponding to mRNA, cRNA, and vRNA. The intensity of the bands is quantified to determine the relative amounts of each RNA species.
Experimental Workflow for Primer Extension Assay
Caption: Workflow for the primer extension assay to analyze viral RNA synthesis.
Cap-Dependent Endonuclease Assay
This in vitro assay directly measures the inhibitory effect of this compound on the cap-snatching endonuclease activity of the influenza virus polymerase.
Protocol:
-
Preparation of Polymerase Complex: Nuclear extracts containing the recombinant influenza virus polymerase complex (PA, PB1, and PB2 subunits) are prepared from cells co-transfected with plasmids expressing these proteins.
-
Substrate Preparation: A 32P-labeled capped RNA substrate is synthesized in vitro.
-
Endonuclease Reaction: The polymerase complex is pre-incubated with vRNA to activate the endonuclease. The 32P-labeled capped RNA substrate is then added to the reaction mixture in the presence or absence of this compound.
-
Reaction Incubation and Termination: The reaction is incubated at 30°C for 60 minutes and then terminated by the addition of formamide (B127407) loading buffer.
-
Analysis of Cleavage Products: The reaction products are analyzed by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography. The inhibition of endonuclease activity is determined by the reduction in the amount of the cleaved RNA fragment in the presence of this compound.
Conclusion
This compound is a potent inhibitor of influenza virus replication that functions by targeting the cap-snatching mechanism. Its unique mode of action, likely involving the inhibition of a host cellular factor associated with the viral PB2 subunit, makes it a valuable tool for studying the intricacies of influenza virus transcription and a promising lead compound for the development of novel anti-influenza therapeutics. The data and protocols presented in this guide provide a comprehensive overview of the core inhibitory mechanism of this compound for researchers and drug development professionals.
References
Methodological & Application
BPR3P0128 Protocol for In Vitro Antiviral Assays: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses.[1][2] With a quinoline (B57606) core structure, this compound has been shown to be effective against various Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) variants of concern, influenza viruses, and picornaviruses such as Enterovirus A71 (EV-A71).[1][2] Its mechanism of action is believed to involve the inhibition of the viral RdRp, a key enzyme in viral replication, potentially through the modulation of host-related factors associated with the RdRp complex.[2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's antiviral efficacy.
Mechanism of Action
This compound's primary antiviral activity is centered on the disruption of viral RNA synthesis.[1] While it targets the RdRp, studies suggest that it may not directly interact with the purified enzyme complex in enzyme-based assays.[1][2] Instead, cell-based assays confirm its potent inhibitory activity, leading to the hypothesis that this compound may require metabolic activation within the cell or that it acts on host factors that are essential for the proper functioning of the viral RdRp.[1][2] Molecular docking studies suggest that this compound may target the RdRp channel, thereby inhibiting substrate entry.[1][2] A time-of-drug-addition assay indicated that this compound's primary action occurs during the viral replication stage, not at the early entry stage.[2][3]
Data Presentation: Antiviral Activity of this compound
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various RNA viruses in different cell lines.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.13 | [1] |
| SARS-CoV-2 | Vero E6 | 0.66 | - | - | [2] |
| HCoV-229E | Huh7 | 0.14 ± 0.26 | >10 | >71.43 | [1] |
| Enterovirus 71 (EV71) | - | 0.0029 | - | - | [4][5] |
| Influenza A/WSN/33 | MDCK | 0.083 ± 0.022 | 20 | >240 | 4 |
| Influenza A and B viruses | MDCK | 0.051 - 0.190 | - | - | 4 |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay for SARS-CoV-2
This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against SARS-CoV-2 by measuring the inhibition of virus-induced cytopathic effect in Vero E6 cells.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SARS-CoV-2 viral stock
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, seed Vero E6 cells into 96-well plates at a density of 4 x 10³ cells/well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMEM with 2% FBS to achieve the desired final concentrations for the assay.
-
-
Infection and Treatment:
-
On the day of the assay, remove the culture medium from the 96-well plates.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 PFU/cell.
-
Immediately add the serially diluted this compound to the infected cells.
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Plaque Reduction Assay for Influenza Virus
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (PRNT₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Influenza virus stock
-
This compound
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in serum-free MEM.
-
Dilute the influenza virus stock to a concentration that will produce approximately 50-100 plaques per well.
-
Mix the diluted virus with each concentration of this compound and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixture for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum and overlay the cells with an agarose or Avicel-containing medium with TPCK-treated trypsin and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the PRNT₅₀ value from a dose-response curve.
-
Protocol 3: Cell-Based SARS-CoV-2 RdRp Reporter Assay
This assay measures the inhibition of SARS-CoV-2 RdRp activity within a cellular context using a reporter system.
Materials:
-
HEK293T cells
-
Expression plasmids for SARS-CoV-2 nsp7, nsp8, and nsp12
-
Antisense nano-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells in a 96-well plate with the expression plasmids for nsp7, nsp8, and nsp12, along with the antisense nano-luciferase reporter plasmid.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the nano-luciferase activity using a luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage of RdRp inhibition for each concentration of this compound.
-
Determine the EC₅₀ value from a dose-response curve.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound antiviral activity.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iitri.org [iitri.org]
Application Notes and Protocols for BPR3P0128 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum antiviral activity against a range of RNA viruses.[1] Its mechanism of action involves the direct inhibition of the viral RdRp, a key enzyme in the replication of many viruses. For some viruses, such as influenza, it has been shown to inhibit the PB2 subunit of the polymerase complex, which is essential for the cap-snatching mechanism of viral transcription.[2] For other viruses, like Enterovirus 71, this compound has been found to inhibit RdRp elongation and VPg uridylylation.[3][4] This document provides detailed application notes and protocols for the use of this compound in plaque reduction assays to determine its antiviral efficacy.
A plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. The principle of the assay is to allow a virus to infect a monolayer of cultured cells in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death, or "plaques." The number of plaques is proportional to the viral load, and a reduction in the number of plaques in the presence of an antiviral compound is a measure of its inhibitory activity.
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following table summarizes the reported EC50 values of this compound against various RNA viruses.
| Virus | Virus Strain/Variant | Cell Line | EC50 (µM) | Reference |
| Coronaviruses | ||||
| SARS-CoV-2 | (Not Specified) | Vero E6 | 0.62 | [1] |
| SARS-CoV-2 | (Not Specified) | Vero E6 | 0.66 | [5][6] |
| Human Coronavirus 229E | (Not Specified) | Huh7 | 0.14 | [1] |
| Orthomyxoviruses | ||||
| Influenza A | A/WSN/33 | MDCK | 0.083 | |
| Picornaviruses | ||||
| Enterovirus 71 | (Not Specified) | (Not Specified) | 0.0029 | [3] |
Signaling Pathways and Mechanism of Action
This compound exhibits its antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp) or its associated subunits, thereby inhibiting viral replication. The specific mechanism can vary between different virus families.
Inhibition of SARS-CoV-2 RdRp
For coronaviruses like SARS-CoV-2, this compound is believed to act as a non-nucleoside inhibitor of the RdRp complex (nsp12). It is thought to bind to the RdRp channel, which in turn inhibits the entry of substrates necessary for RNA synthesis.[2][6][7][8] This ultimately halts the replication of the viral genome.
Inhibition of Influenza Virus PB2 Subunit
In the case of influenza virus, this compound has been shown to inhibit the PB2 subunit of the viral RNA polymerase complex.[2] The PB2 subunit is responsible for binding to the 5' cap of host cell pre-mRNAs in a process known as "cap-snatching." This capped leader sequence is then used to prime the synthesis of viral mRNAs. By inhibiting the PB2 subunit, this compound prevents this crucial step in viral transcription.
Inhibition of Enterovirus 71 RdRp
For Enterovirus 71 (EV71), this compound targets the viral RdRp and inhibits its elongation and VPg uridylylation activities.[3][4] VPg (viral protein genome-linked) acts as a primer for the initiation of viral RNA synthesis. By inhibiting the uridylylation of VPg, this compound prevents the initiation of RNA replication.
Experimental Protocol: Plaque Reduction Assay
This protocol provides a general framework for performing a plaque reduction assay to determine the antiviral activity of this compound. Specific parameters such as cell type, virus, and incubation times should be optimized for the specific virus-host system being studied.
Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Virus stock of known titer
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM, or 0.6% agarose (B213101) in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or other suitable fixative
-
Sterile multi-well plates (e.g., 6-well or 12-well)
-
CO2 incubator
Experimental Workflow
Detailed Methodology
-
Cell Seeding:
-
Seed susceptible host cells into multi-well plates at a density that will form a confluent monolayer overnight.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected EC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Virus Preparation:
-
Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well). This is determined by a prior virus titration experiment.
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add the prepared dilutions of this compound to the wells in duplicate or triplicate.
-
Also include a "virus control" (cells infected with virus in the absence of the compound) and a "cell control" (cells treated with medium only).
-
Immediately add the diluted virus to all wells except the cell control wells.
-
-
Adsorption:
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for viral adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium to each well. The overlay medium should be at a temperature that is not harmful to the cells (approximately 40-42°C for agarose-based overlays).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this can range from 2 to 7 days depending on the virus).
-
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding a fixative solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
-
The EC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising broad-spectrum antiviral compound that effectively inhibits the replication of a variety of RNA viruses by targeting the viral RdRp. The plaque reduction assay is a robust and reliable method for quantifying the in vitro efficacy of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the antiviral activity of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
BPR3P0128: Application Notes for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating potent antiviral activity against a range of RNA viruses, including influenza viruses and various coronaviruses, such as SARS-CoV-2 and its variants of concern.[1][2] Its mechanism of action involves the inhibition of the viral RdRp, a crucial enzyme for viral genome replication and transcription.[1][3] This document provides detailed application notes and protocols for the use of this compound in cell culture-based experiments, with a primary focus on its antiviral applications. To date, the majority of published research has centered on its efficacy as an antiviral agent; its effects on non-infected cancer cell proliferation are not extensively documented in publicly available literature.
Mechanism of Action
This compound acts as a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp).[4] Upon uptake by the host cell, it is believed to be metabolized into its active form.[1] This active form then interacts with the RdRp complex, impeding the synthesis of viral RNA.[1] Molecular docking studies suggest that this compound binds to the RdRp channel, which inhibits the entry of substrates necessary for RNA synthesis.[1][3] This mechanism is distinct from that of nucleoside analogs like remdesivir (B604916), and studies have shown a synergistic antiviral effect when this compound is used in combination with remdesivir.[1][5] It is important to note that this compound's inhibitory activity is observed in cell-based assays, but not in enzyme-based assays with purified RdRp, suggesting that it may require metabolic activation within the cell or that it targets host factors associated with the RdRp complex.[5][6]
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 3. Novel antiproliferative flavonoids induce cell cycle arrest in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for BPR3P0128 Time-of-Addition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a time-of-addition assay to determine the stage of the viral life cycle inhibited by BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor. Additionally, it summarizes the antiviral activity of this compound and illustrates its mechanism of action and the experimental workflow.
Introduction
This compound is an orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 and its variants of concern, influenza viruses, and enteroviruses.[1][2][3][4][5] Time-of-addition assays are crucial for elucidating the mechanism of action of antiviral compounds by pinpointing the specific phase of the viral replication cycle that they disrupt. Evidence from such assays suggests that this compound acts during the viral replication stage, as its antiviral efficacy is maintained even when introduced after the initial viral adsorption and entry phases.[2][3][6]
Mechanism of Action
This compound targets the viral RdRp, a key enzyme in the replication of RNA viruses.[1][2][3] Molecular docking studies suggest that this compound binds to the RdRp channel, thereby obstructing the entry of substrates necessary for RNA synthesis.[2][3] Interestingly, while it demonstrates potent inhibitory activity in cell-based RdRp reporter assays, this effect was not observed in enzyme-based assays with purified recombinant RdRp complex.[2][3] This suggests that this compound may act by targeting host-related factors associated with the RdRp complex.[2][3][6] For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase by targeting the PB2 subunit.[5][7] In the case of Enterovirus 71, it has been found to inhibit RdRp elongation and VPg uridylylation activities.[8]
Signaling Pathway and Drug Interaction
Caption: Proposed mechanism of this compound action on viral replication.
Quantitative Data Summary
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | Anti-cytopathic effect | 0.62 - 0.66 | [1][2][3][6] |
| HCoV-229E | - | - | 0.14 | [1] |
| Influenza A & B | MDCK | Inhibition of CPE | 0.051 - 0.190 | [5] |
| Enterovirus 71 (EV71) | - | Antiviral activity | 0.0029 | [8] |
Experimental Protocol: Time-of-Addition Assay
This protocol is a generalized framework that can be adapted for specific viruses and cell lines.
Objective: To determine the time window during which this compound effectively inhibits viral replication.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock with a known titer
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well or 12-well cell culture plates
-
Control antiviral drug with a known mechanism of action (e.g., Remdesivir (B604916) for SARS-CoV-2, Oseltamivir for influenza)
-
Reagents for quantifying viral replication (e.g., reagents for plaque assay, RT-qPCR, or CPE inhibition assay)
Experimental Workflow Diagram:
Caption: Workflow for the this compound time-of-addition assay.
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Virus Infection:
-
Time-of-Addition:
-
Prepare dilutions of this compound and control compounds in the appropriate culture medium.
-
After the adsorption period, remove the virus inoculum and wash the cells three times with PBS or serum-free medium to remove unbound virus.[9][10]
-
Add the medium containing the different concentrations of this compound or control compounds at various time points relative to the time of infection (time 0). For example:
-
Pre-treatment: Add compound 2 hours before infection (-2h).
-
Co-treatment: Add compound during the 2-hour infection period (0-2h).
-
Post-treatment: Add compound at 2, 4, 6, 8, and 10 hours post-infection.[9]
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for multiple rounds of viral replication (e.g., 24 to 48 hours).[7]
-
-
Quantification of Viral Replication:
-
At the end of the incubation period, quantify the extent of viral replication using a suitable method:
-
Plaque Assay: Collect supernatants to determine viral titers by counting plaque-forming units (PFU).[11]
-
RT-qPCR: Harvest cells to extract viral RNA and quantify the levels of specific viral genes.[2]
-
CPE Inhibition Assay: Assess cell viability using reagents like MTT or CellTiter-Glo to measure the inhibition of the virus-induced cytopathic effect.[9]
-
Western Blot: Analyze the expression of viral proteins (e.g., N and S proteins for SARS-CoV-2) in cell lysates.[2][12]
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the time of compound addition.
-
The time point at which the addition of this compound no longer results in significant viral inhibition indicates the end of the window of opportunity for the drug's action.
-
Compare the profile of this compound with that of control drugs to infer its target stage in the viral life cycle. For instance, if this compound is effective when added hours after infection, similar to a replication inhibitor, it confirms its role in targeting post-entry events.
Conclusion
The time-of-addition assay is a powerful tool to confirm that this compound's antiviral activity is exerted during the replication phase of the viral life cycle. The provided protocol offers a robust framework for researchers to investigate the mechanism of action of this compound against a variety of RNA viruses. The compound's ability to inhibit viral RdRp, potentially through interaction with host factors, makes it a promising candidate for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IBC - 最新發表論文: this compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir [ibc.sinica.edu.tw]
- 7. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 10. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing BPR3P0128 in Vero E6, MDCK, and Calu-3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a novel small molecule inhibitor with potent antiviral activity against a broad spectrum of RNA viruses. It has been identified as an inhibitor of the cap-snatching activity of the influenza virus polymerase complex and also demonstrates efficacy against other RNA viruses like enterovirus 71 and human rhinovirus.[1][2] More recently, this compound, a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, has shown significant inhibitory effects against SARS-CoV-2 variants of concern.[3][4][5] This document provides detailed application notes and experimental protocols for testing the antiviral activity and cytotoxicity of this compound in three commonly used cell lines: Vero E6, Madin-Darby canine kidney (MDCK), and Calu-3.
Mechanism of Action:
-
Influenza Virus: this compound inhibits the cap-dependent endoribonuclease ("cap-snatching") activity of the influenza virus polymerase, which is essential for viral mRNA transcription.[1][2] This action is specific to viral replication and does not affect viral adsorption.[1][2]
-
SARS-CoV-2: this compound acts as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[3][6][7] Molecular docking studies suggest it targets the RdRp channel, preventing substrate entry.[3][6] It has been shown to have a synergistic effect when used in combination with remdesivir (B604916).[3] It is suggested that this compound may inhibit RdRp activity by targeting host-related factors associated with the polymerase complex.[3][4][5]
-
Other RNA Viruses: The compound is also effective against other RNA viruses such as enterovirus 71 and human rhinovirus.[1]
Cell Line Information
-
Vero E6: An African green monkey kidney epithelial cell line that is highly susceptible to a wide range of viruses, including SARS-CoV-2. It is a common choice for viral propagation and antiviral screening.
-
MDCK (Madin-Darby Canine Kidney): A canine kidney epithelial cell line that is a standard model for influenza virus research, including isolation, propagation, and antiviral testing.[8][9]
-
Calu-3: A human lung adenocarcinoma epithelial cell line that serves as a relevant model for respiratory viruses like SARS-CoV-2 and influenza.[10][11][12][13][14] These cells form polarized monolayers and can mimic aspects of the airway epithelium.[13]
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| MDCK | Influenza A/WSN/33 | Anti-CPE | 0.083 ± 0.022 | >20 | >240 | [1] |
| MDCK | Influenza A/WSN/33 | Plaque Reduction | 0.0684 ± 0.0089 | >20 | >292 | [1] |
| MDCK | Influenza A and B strains | Anti-CPE | 0.051 - 0.190 | Not Specified | Not Specified | [1] |
| Vero E6 | SARS-CoV-2 | Anti-CPE | 0.62 ± 0.42 | >20 | >32.26 | [6] |
| Vero E6 | SARS-CoV-2 | Anti-CPE | 0.66 | Not Specified | Not Specified | [3][4][5] |
| Calu-3 | SARS-CoV-2 | Not Specified | Not Specified | >10 | Not Specified | [6] |
| Huh7 | HCoV-229E | Not Specified | 0.14 ± 0.26 | >10 | >71.43 | [3] |
*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral effect. *CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. *SI (Selectivity Index) = CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero E6, MDCK, or Calu-3 cells
-
Complete growth medium (e.g., DMEM or MEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 16-20 hours at 37°C with 5% CO₂.[3]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value by non-linear regression analysis.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6, MDCK, or Calu-3 cells
-
Virus stock (e.g., Influenza virus, SARS-CoV-2)
-
Complete growth medium
-
96-well tissue culture plates
-
This compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed cells in a 96-well plate as described in the cytotoxicity assay.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (low serum, e.g., 2% FBS).
-
Remove the growth medium from the cells and infect them with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. A typical MOI is 0.01.[3]
-
Immediately after adding the virus, add the diluted this compound to the wells. Include virus-only controls and mock-infected controls.
-
Incubate the plate at 37°C with 5% CO₂ until CPE is clearly visible in the virus control wells (typically 48-72 hours).
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
Elute the stain by adding 100 µL of methanol (B129727) to each well and measure the absorbance at 590 nm.
-
Calculate the percentage of CPE inhibition compared to the virus control and determine the EC₅₀ value.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.
Materials:
-
Confluent monolayers of Vero E6, MDCK, or Calu-3 cells in 6-well or 12-well plates
-
Virus stock
-
This compound stock solution
-
Infection medium
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
Procedure:
-
Infect confluent cell monolayers with a dilution of virus that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[15]
-
During adsorption, prepare serial dilutions of this compound in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the this compound-containing overlay medium.
-
Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
Fix and stain the cells as described in the CPE assay.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle targeted by this compound.
Materials:
-
Confluent monolayers of Vero E6, MDCK, or Calu-3 cells in 6-well plates
-
Virus stock (MOI = 0.01)[3]
-
Infection medium
Procedure:
-
Entry/Adsorption Phase:
-
Pre-treat cells with this compound for 2 hours before infection.
-
Infect cells with the virus in the presence of the compound for 1 hour.
-
Wash the cells and replace with fresh medium without the compound.
-
-
Post-entry Phase:
-
Infect cells with the virus for 1 hour in the absence of the compound.
-
Wash the cells and add medium containing this compound.
-
-
Full-time Treatment:
-
Add this compound at the time of infection and keep it in the medium for the entire duration of the experiment.
-
-
Incubate all plates for 24-48 hours.
-
Harvest the supernatant to measure viral yield by plaque assay or TCID₅₀, or lyse the cells to analyze viral protein or RNA levels by Western blot or qRT-PCR.[16][17]
Visualizations
Signaling Pathway Diagrams
References
- 1. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDCK | Culture Collections [culturecollections.org.uk]
- 10. mskcc.org [mskcc.org]
- 11. Cellosaurus cell line Calu-3 (CVCL_0609) [cellosaurus.org]
- 12. Evaluation of the Calu-3 cell line as a model of in vitro respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calu-3 Cells [cytion.com]
- 14. Calu-3 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of BPR3P0128 with RNA-dependent RNA Polymerase (RdRp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the molecular docking and in vitro evaluation of BPR3P0128, a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses, with a particular focus on coronaviruses like SARS-CoV-2. This compound, which features a quinoline (B57606) core, has demonstrated potent antiviral activity.[1][2] Molecular docking analyses indicate that this compound targets the RdRp channel, thereby obstructing substrate entry.[1][3] This mechanism is distinct from and complementary to nucleoside analogs such as remdesivir (B604916), with which this compound exhibits a synergistic effect.[2][3] While cell-based assays confirm its potent inhibitory action on RdRp, enzyme-based assays with purified components have not shown the same level of direct inhibition, suggesting a potential host-factor-mediated mechanism.[1][2][3] This document outlines the protocols for molecular docking simulations and key in vitro validation assays, and presents the relevant quantitative data for this compound.
Introduction
RNA-dependent RNA polymerase (RdRp) is a highly conserved and essential enzyme for the replication and transcription of RNA viruses, making it a prime target for the development of broad-spectrum antiviral therapeutics.[4][5][6] RdRp inhibitors are broadly classified into two categories: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[4][6] NIs, like remdesivir, act as chain terminators after being incorporated into the nascent RNA strand, while NNIs typically bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[4][5]
This compound is a promising NNI that has shown significant efficacy against various RNA viruses, including SARS-CoV-2 and its variants of concern.[3][7] Its distinct mechanism of action and synergistic potential with other antivirals make it a compelling candidate for further investigation and development.[2][3] These notes provide detailed protocols for the computational and experimental characterization of the this compound-RdRp interaction.
Data Presentation
The following tables summarize the quantitative data from in vitro and in silico studies of this compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.13 |
| This compound | SARS-CoV-2 | Vero E6 | 0.66 | Not Specified | Not Specified |
| Remdesivir | SARS-CoV-2 | Vero E6 | 3.28 ± 1.78 | >10 | >3.05 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 3 | Not Specified | Not Specified |
| This compound | HCoV-229E | Huh7 | 0.14 ± 0.26 | >10 | >71.43 |
Table 1: In Vitro Antiviral Activity of this compound and Remdesivir.[2][3]
| Compound | Target Protein | Docking Score (kcal/mol) | Method |
| This compound | SARS-CoV-2 RdRp | 44.71 | C-DOCKER Interaction Energy |
| Remdesivir | SARS-CoV-2 RdRp | 45.2685 | C-DOCKER Interaction Energy |
Table 2: Molecular Docking Interaction Energies.[8]
Experimental Protocols
Molecular Docking of this compound with SARS-CoV-2 RdRp
This protocol describes a representative in silico molecular docking workflow to predict the binding mode and affinity of this compound to the SARS-CoV-2 RdRp.
1.1. Software and Resources:
-
Molecular graphics and modeling software (e.g., AutoDock, MOE, Discovery Studio)
-
Protein Data Bank (PDB) for RdRp crystal structure (e.g., PDB ID: 7BV2)
-
Ligand structure of this compound (from PubChem or drawn using chemical drawing software)
1.2. Protein Preparation:
-
Download the crystal structure of SARS-CoV-2 RdRp (e.g., PDB ID: 7BV2) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate charges to the protein residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
1.3. Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Add hydrogen atoms and assign appropriate charges to the ligand.
-
Perform energy minimization of the ligand structure.
1.4. Docking Simulation:
-
Define the binding site on the RdRp, typically encompassing the catalytic site or allosteric pockets.
-
Set the grid box parameters to cover the defined binding site.
-
Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple docking poses of the ligand within the protein's binding site.
1.5. Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding energies or docking scores.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions.
-
Compare the binding mode of this compound with that of other known RdRp inhibitors.
Anti-Cytopathic Effect (CPE) Assay
This protocol is used to determine the in vitro antiviral activity of this compound by measuring its ability to protect host cells from virus-induced cell death.
2.1. Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
This compound stock solution
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Cell viability reagent (e.g., Neutral Red or Crystal Violet)
2.2. Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (e.g., remdesivir) wells.
-
Incubate the plates for 48-72 hours until significant CPE is observed in the virus control wells.
-
Quantify cell viability using a suitable method (e.g., Neutral Red uptake or Crystal Violet staining) and a microplate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pblassaysci.com [pblassaysci.com]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
BPR3P0128 Minigenome Reporter Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The minigenome reporter assay is a powerful and versatile cell-based tool for studying the replication and transcription of RNA viruses in a safe and controlled BSL-2 laboratory environment. This system reconstitutes the viral ribonucleoprotein (RNP) complex, which is the core machinery responsible for viral RNA synthesis. By using a reporter gene, such as luciferase, flanked by the viral untranslated regions (UTRs), the activity of the viral polymerase can be quantified by measuring the reporter signal.
BPR3P0128 is a novel small molecule inhibitor with potent antiviral activity against a broad range of RNA viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] The minigenome reporter assay has been instrumental in elucidating the mechanism of action of this compound, demonstrating its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] Specifically, in influenza virus, this compound targets the cap-snatching activity of the PB2 subunit of the RdRp.[2]
These application notes provide a detailed protocol for performing an influenza A virus minigenome reporter assay to evaluate the inhibitory activity of compounds like this compound.
Principle of the Assay
The influenza A virus minigenome reporter assay is based on the co-transfection of mammalian cells with a set of plasmids that together reconstitute the viral RNP complex. These plasmids include:
-
Expression plasmids for the viral polymerase subunits: PB1, PB2, and PA.
-
An expression plasmid for the viral nucleoprotein (NP).
-
A reporter plasmid: This plasmid contains a reporter gene, typically Firefly luciferase (Fluc), flanked by the 5' and 3' UTRs of an influenza virus gene segment (e.g., from the NS or NA segment). The expression of this minigenome is driven by a human RNA polymerase I (Pol I) promoter, which generates a negative-sense viral-like RNA transcript.
-
A control plasmid: This plasmid, often expressing Renilla luciferase (Rluc), is co-transfected to normalize for variations in transfection efficiency.
Once expressed, the viral polymerase complex (PB1, PB2, PA) and NP assemble on the vRNA-like transcript produced from the reporter plasmid, forming a functional RNP. The RNP then transcribes the negative-sense reporter vRNA into a positive-sense mRNA, which is subsequently translated by the host cell machinery to produce the luciferase enzyme. The activity of the viral polymerase is directly proportional to the amount of luciferase produced, which can be quantified by measuring luminescence. Antiviral compounds that inhibit any component of the RNP complex will lead to a decrease in the luciferase signal.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
pHW2000-based expression plasmids for influenza A virus PB1, PB2, PA, and NP (e.g., from A/PR/8/34 strain).
-
pPOLI-Fluc reporter plasmid (Firefly luciferase gene flanked by influenza virus UTRs).
-
pTK-Rluc control plasmid (Renilla luciferase).
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Transfection Reagent: Lipofectamine 2000 (or a similar high-efficiency transfection reagent).
-
Compound: this compound (or other test compounds) dissolved in DMSO.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Plates and Labware: 96-well white, clear-bottom tissue culture plates, sterile microcentrifuge tubes, and pipette tips.
-
Equipment: Cell culture incubator (37°C, 5% CO₂), luminometer, multichannel pipette.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection and Compound Treatment
-
Prepare the plasmid DNA master mix in a sterile microcentrifuge tube. For each well, combine:
-
PB1 expression plasmid: 40 ng
-
PB2 expression plasmid: 40 ng
-
PA expression plasmid: 20 ng
-
NP expression plasmid: 80 ng
-
pPOLI-Fluc reporter plasmid: 80 ng
-
pTK-Rluc control plasmid: 10 ng
-
-
In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Add the plasmid DNA master mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
During the incubation, prepare serial dilutions of this compound (or other test compounds) in cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
Add 20 µL of the transfection complex to each well of the 96-well plate containing the cells.
-
Immediately add the serially diluted compound to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
Day 3/4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's protocol for the dual-luciferase assay system:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the Firefly luciferase activity.
-
Immediately after, add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate the relative luciferase activity for each well by dividing the Firefly luciferase signal by the Renilla luciferase signal. This normalization corrects for differences in transfection efficiency and cell viability.
-
For each compound concentration, calculate the percentage of inhibition relative to the vehicle control (DMSO) using the following formula: % Inhibition = 100 * (1 - (Normalized value of compound-treated sample / Normalized value of DMSO control))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).
Data Presentation
The inhibitory activity of this compound has been evaluated using the minigenome reporter assay against various RNA viruses. The following table summarizes the quantitative data for this compound.
| Virus Target | Assay Type | Cell Line | EC₅₀ | Reference |
| Influenza A Virus | Minigenome Reporter Assay | HEK293 | Not explicitly stated in the provided search results | [1] |
| Influenza A Virus | Cytopathic Effect Assay | MDCK | 51-190 nM | [3] |
| Influenza B Virus | Cytopathic Effect Assay | MDCK | 51-190 nM | [3] |
| SARS-CoV-2 | RdRp Reporter Assay | Vero E6 | 0.66 µM | [4] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound minigenome reporter assay.
Signaling Pathway/Molecular Mechanism
Caption: Molecular mechanism of the influenza minigenome reporter assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPR3P0128 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated significant antiviral activity against a broad range of RNA viruses, including influenza viruses, enterovirus 71 (EV71), and various coronaviruses, such as SARS-CoV-2 and its variants of concern.[1][2][3] The mechanism of action of this compound involves the inhibition of viral RNA synthesis, making it a valuable tool for antiviral drug discovery and a suitable positive control for high-throughput screening (HTS) campaigns targeting viral replication.[1][2] Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting substrate entry.[3][4]
This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify novel antiviral compounds.
Data Presentation
The antiviral activity of this compound has been quantified across various cell-based assays. The following table summarizes the key quantitative data for this compound against different viruses.
| Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Anti-cytopathic effect (CPE) | Vero E6 | 0.62 ± 0.42 | >10 | >16.13 | [2] |
| SARS-CoV-2 | Anti-cytopathic effect (CPE) | Vero E6 | 0.66 | - | - | [3][4] |
| HCoV-229E | Anti-cytopathic effect (CPE) | Huh7 | 0.14 ± 0.26 | >10 | >71.43 | [2] |
| Enterovirus 71 (EV71) | Antiviral Assay | - | 0.0029 | - | - | [1] |
| Influenza A and B viruses | Inhibition-of-cytopathic-effect | MDCK | 0.051 - 0.190 | - | - | [] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: HTS workflow using this compound as a control.
Experimental Protocols
High-Throughput Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a generalized method for screening compound libraries for antiviral activity by measuring the inhibition of virus-induced CPE. This compound is used as a positive control.
a. Materials
-
Cells: Vero E6, Huh7, or other susceptible cell lines.
-
Virus: SARS-CoV-2, HCoV-229E, or other cytopathic RNA virus.
-
Compound Library: Test compounds dissolved in DMSO.
-
This compound: Positive control, prepared in DMSO.
-
Remdesivir (B604916): Optional additional positive control.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., MEM supplemented with FBS).
-
Assay Plates: 96-well or 384-well clear-bottom, sterile tissue culture plates.
-
Cell Viability Reagent: Neutral red solution or an ATP-based luminescence reagent (e.g., Viral ToxGlo™ Assay).[5][6]
-
Plate Reader: Capable of measuring absorbance or luminescence.
b. Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into 96-well or 384-well plates at a pre-optimized density (e.g., 1 x 10^4 cells/well for a 96-well plate) to form a confluent monolayer within 24 hours.
-
Incubate at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Remove the medium from the cell plates and add the diluted compounds.
-
Include wells for "cells only" (negative control) and "virus only" (positive control for CPE).
-
-
Virus Infection:
-
Quantification of CPE:
-
For Neutral Red Staining:
-
Remove the medium and add medium containing neutral red. Incubate for 2-3 hours.
-
Wash the cells, then add a destaining solution.
-
Read the absorbance at a specific wavelength (e.g., 540 nm).
-
-
For ATP-based Assay:
-
Add the ATP detection reagent to the wells.
-
Incubate at room temperature for 10 minutes.[5]
-
Read the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the "virus only" control.
-
Determine the EC50 value for active compounds and this compound by fitting the data to a dose-response curve.
-
Calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay for HTS.
-
Cell-Based RdRp Reporter Assay
This assay is designed to specifically screen for inhibitors of viral RdRp activity and can be used as a secondary assay to confirm the mechanism of action of hits from the primary screen.
a. Materials
-
Cells: HEK293T cells.
-
Plasmids:
-
Transfection Reagent.
-
Compound Library and this compound.
-
Luciferase Assay Reagent.
-
Luminometer.
b. Protocol
-
Co-transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the RdRp expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, add serial dilutions of test compounds and this compound to the transfected cells.
-
-
Incubation:
-
Incubate the plates for an additional 24-48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each compound concentration.
-
Determine the IC50 values for active compounds and this compound.
-
Conclusion
This compound is a well-characterized antiviral compound with a defined mechanism of action, making it an excellent positive control for HTS campaigns aimed at discovering novel inhibitors of RNA viruses. The protocols provided here for CPE inhibition and RdRp reporter assays offer robust and reliable methods for screening and characterizing antiviral compounds. The use of this compound as a reference compound will aid in the validation of assay performance and the interpretation of screening results.
References
- 1. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPR3P0128 in Viral Replication Kinetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR3P0128 is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2 and its variants of concern, influenza viruses, and enteroviruses.[1][2][3][4][5] Its mechanism of action involves the inhibition of the RdRp, a critical enzyme for viral RNA synthesis and replication.[1][5] Time-of-addition assays have confirmed that this compound acts at the post-entry stage of the viral life cycle, specifically targeting viral replication.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the kinetics of viral replication.
Mechanism of Action
This compound is a quinoline (B57606) derivative that functions as a non-nucleoside inhibitor of the viral RdRp.[1] Molecular docking studies suggest that it targets the RdRp channel, thereby obstructing substrate entry and inhibiting viral RNA synthesis.[1][2] In cell-based assays, this compound has shown potent inhibition of RdRp activity.[1][2] However, in enzyme-based assays using purified recombinant RdRp, this inhibitory activity was not observed, suggesting that this compound may require intracellular metabolic activation or target host factors associated with the RdRp complex to exert its antiviral effect.[1][2]
For influenza virus, this compound has been shown to target the polymerase basic 2 (PB2) subunit of the RNA polymerase, which is essential for the "cap-snatching" mechanism required for viral transcription.[1] In the case of enterovirus 71 (EV-A71), it has been demonstrated to inhibit RdRp elongation and the uridylylation activities of the 3D polymerase.[1][5]
Data Presentation
Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.13 | [1] |
| SARS-CoV-2 | Vero E6 | 0.66 | >10 | >15.15 | [3] |
| HCoV-229E | Huh7 | 0.14 ± 0.26 | >10 | >71.43 | [1] |
| Enterovirus 71 (EV71) | N/A | 0.0029 | N/A | N/A | [5] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect or viral RNA expression. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity.
Comparative Antiviral Activity
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | [1] |
| Remdesivir (B604916) | SARS-CoV-2 | Vero E6 | 3.28 ± 1.78 | [1] |
| This compound | SARS-CoV-2 | Vero E6 | 0.66 | [3] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 3 | [3] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
96-well cell culture plates
-
Complete growth medium
-
Assay medium (reduced serum)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. Include a "no drug" (virus control) and a "no virus, no drug" (cell control) well.
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Add the prepared dilutions of this compound to the respective wells.
-
Add the virus diluted in assay medium to achieve a multiplicity of infection (MOI) that causes significant CPE in the virus control wells within 48-72 hours.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of this compound.
Materials:
-
Confluent monolayers of susceptible cells in 6- or 12-well plates
-
Virus stock
-
This compound serial dilutions
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Infection and Treatment:
-
Remove the culture medium from the confluent cell monolayers.
-
In separate tubes, pre-incubate the virus inoculum with equal volumes of this compound dilutions for 1 hour at 37°C.[8]
-
Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
-
Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-10 days).
-
Fixation and Staining:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
-
Plaque Counting: Count the number of plaques in each well.[8]
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC₅₀ value from the dose-response curve.
Time-of-Addition Assay
This assay determines the stage of the viral life cycle inhibited by this compound.
Materials:
-
Synchronized infected cell cultures
-
This compound at a fixed concentration (e.g., 5-10 times the EC₅₀)
-
Method for quantifying viral yield (e.g., qRT-PCR or plaque assay)
Protocol:
-
Synchronized Infection: Infect a monolayer of susceptible cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus.
-
Time-of-Addition: Add this compound at various time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).
-
Incubation: Incubate the cells for a single replication cycle (e.g., 24 hours).
-
Quantification of Viral Yield: Harvest the supernatant or cell lysate at the end of the incubation period and quantify the viral yield using an appropriate method.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added after viral entry suggests inhibition of a post-entry event like replication.[9]
SARS-CoV-2 RdRp Reporter Assay (Cell-Based)
This assay measures the specific inhibitory activity of this compound on the SARS-CoV-2 RdRp complex in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for SARS-CoV-2 nsp7, nsp8, and nsp12
-
Antisense nano-luciferase (NLuc) reporter plasmid containing SARS-CoV-2 N gene and ORF10 sequences
-
Transfection reagent
-
This compound serial dilutions
-
Luciferase assay reagent
Protocol:
-
Co-transfection: Co-transfect HEK293T cells with the expression plasmids for the RdRp components and the NLuc reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the Nano-luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Determine the EC₅₀ of this compound for RdRp inhibition by plotting the luciferase activity against the compound concentration.
Western Blotting for Viral Protein Expression
This protocol is for detecting the effect of this compound on the expression of specific viral proteins.
Materials:
-
Infected cell lysates treated with this compound
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against viral proteins (e.g., SARS-CoV-2 N and S proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Lyse the infected and treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of viral proteins in treated versus untreated samples.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This protocol measures the effect of this compound on the levels of viral RNA.
Materials:
-
RNA extracted from infected cells treated with this compound
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix
-
Primers and probes specific for a viral gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cell lysates and synthesize cDNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, primers/probes for the viral and housekeeping genes, and the synthesized cDNA.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target viral gene and the housekeeping gene.
-
Normalize the viral RNA levels to the housekeeping gene expression.
-
Calculate the fold change in viral RNA expression in this compound-treated samples compared to untreated controls.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, inhibiting viral RNA synthesis.
Experimental Workflow Diagram
Caption: Workflow for a time-of-addition assay to study this compound.
Conclusion
This compound is a potent inhibitor of a diverse range of RNA viruses, making it a valuable tool for studying the kinetics of viral replication. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their antiviral research and drug development efforts. Furthermore, this compound has been shown to reduce the expression of pro-inflammatory cytokines induced by SARS-CoV-2 infection, suggesting a potential dual role in antiviral activity and modulation of the host immune response.[1][2][4] Studies have also indicated a synergistic antiviral effect when this compound is combined with remdesivir, highlighting its potential in combination therapy strategies.[3][4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
BPR3P0128: Absence of In Vivo Animal Studies in Publicly Available Research
Despite promising in vitro antiviral activity against SARS-CoV-2 and influenza viruses, a thorough review of publicly available scientific literature reveals a notable absence of in vivo studies of the investigational compound BPR3P0128 in animal models. To date, research has focused on elucidating its mechanism of action and antiviral efficacy at the cellular level.
Currently, there is no quantitative data from animal models to summarize, nor are there established experimental protocols for in vivo evaluation of this compound. The existing body of research provides a foundation for potential future preclinical development, but as of now, the pharmacokinetics, safety profile, and efficacy of this compound in a living organism have not been publicly reported.
In Vitro Antiviral Activity and Mechanism of Action
Published studies have demonstrated that this compound, a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, exhibits potent antiviral properties in cell cultures.[1][2] Key findings from this in vitro research include:
-
Inhibition of Viral Replication: this compound has been shown to significantly decrease the replication of SARS-CoV-2.[2] Its primary action is believed to occur during the viral replication stage, after the virus has entered the host cell.[2]
-
Potential Host-Factor Targeting: Interestingly, while this compound shows potent inhibitory activity in cell-based RdRp reporter assays, it did not show the same direct inhibition in enzyme-based assays using purified viral proteins.[2] This suggests that this compound may exert its antiviral effect by targeting host-related factors that are associated with the viral RdRp, rather than directly binding to the viral enzyme itself.[2]
-
Synergistic Effects: In vitro studies have indicated a synergistic antiviral effect when this compound is combined with remdesivir (B604916), another antiviral medication.[2] This suggests a potential for combination therapy, as the two compounds are thought to interact with different domains of the RdRp.[2]
-
Anti-Inflammatory Properties: this compound has also been observed to reduce the expression of proinflammatory cytokines in human lung cells infected with SARS-CoV-2, suggesting a potential secondary benefit in mitigating virus-induced inflammation.[2]
Future Directions and the Need for In Vivo Studies
The promising in vitro results position this compound as a candidate for further preclinical development. The logical next step would be to conduct comprehensive in vivo studies in relevant animal models. Such studies would be essential to:
-
Determine Pharmacokinetic Profile: Assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system.
-
Evaluate Efficacy: Determine the effective dose and treatment regimen required to reduce viral load and improve disease outcomes in animal models of SARS-CoV-2 or influenza infection.
-
Assess Safety and Tolerability: Establish a safety profile by identifying any potential adverse effects or toxicity at therapeutic doses.
Below is a logical workflow diagram illustrating the necessary progression from the current state of in vitro research to future in vivo animal studies for this compound.
Caption: Logical workflow for the preclinical and clinical development of this compound.
References
Troubleshooting & Optimization
Technical Support Center: BPR3P0128 Solubility
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of BPR3P0128 in DMSO and PBS. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and PBS?
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in PBS for my experiment. Is this normal?
A2: Yes, this is a common observation. The phenomenon you are observing is likely due to the poor aqueous solubility of the compound. While this compound dissolves in the organic solvent DMSO, adding this stock solution to an aqueous buffer like PBS can cause the compound to precipitate out of the solution, especially at higher concentrations. The final concentration of DMSO in your aqueous solution should be kept low (typically ≤ 1%) to minimize its potential effects on the experiment, but this also reduces the overall solvating power for the compound.[5][6]
Q3: What is the maximum recommended concentration of this compound in a PBS-based solution?
A3: The maximum achievable concentration in a PBS-based solution without precipitation needs to be determined empirically through a solubility test. However, published studies have successfully used this compound in cell-based assays at concentrations up to 10 µM.[7][8] This suggests that at this concentration, the compound can remain in solution in cell culture media (which is aqueous-based) long enough to exert its biological effects. It is crucial to ensure the final DMSO concentration is as low as possible and does not affect the biological system being studied.[5]
Q4: How can I determine the kinetic solubility of this compound in my specific experimental buffer?
A4: You can perform a kinetic solubility assay. A common method is nephelometry, which measures the turbidity of a solution caused by precipitated particles.[4][9][10] This involves preparing a high-concentration stock solution in DMSO, making serial dilutions in DMSO, and then adding a small volume of these dilutions to your aqueous buffer. The highest concentration that does not show a significant increase in turbidity compared to a control is considered the kinetic solubility.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in PBS.
Table 1: Troubleshooting Precipitate Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Perform a serial dilution of your DMSO stock into PBS to determine the highest concentration that remains in solution. | Identification of the practical working concentration range for your experiment. |
| High final DMSO concentration | While counterintuitive, sometimes a slightly higher (but still biologically acceptable) final DMSO concentration (e.g., up to 1%) can help maintain solubility.[5][6] Test a matrix of compound and DMSO concentrations. | Improved solubility without introducing significant solvent-induced artifacts. |
| pH of the buffer | If this compound has ionizable groups, its solubility might be pH-dependent.[5] Try adjusting the pH of your PBS buffer slightly, if your experiment allows. | Enhanced solubility if the compound is more soluble in its ionized form. |
| Use of co-solvents or excipients | For formulation development, consider adding a small percentage of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) or a surfactant (e.g., Tween 80) to the PBS, if compatible with your assay. | Increased solubility of the compound in the aqueous medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the this compound vial to room temperature.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but check for compound stability at elevated temperatures.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment using Visual Inspection
Objective: To estimate the kinetic solubility of this compound in PBS.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear microplate
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. For example, create concentrations of 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.
-
Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
-
Add 2 µL of each DMSO dilution to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a control well with 198 µL of PBS and 2 µL of DMSO.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect the wells against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility.
Table 2: Example Dilution Series for Solubility Assessment
| DMSO Stock Conc. (mM) | Volume of Stock (µL) | Volume of PBS (µL) | Final Conc. (µM) | Final DMSO (%) |
| 10 | 2 | 198 | 100 | 1 |
| 5 | 2 | 198 | 50 | 1 |
| 2.5 | 2 | 198 | 25 | 1 |
| 1.25 | 2 | 198 | 12.5 | 1 |
| 0.625 | 2 | 198 | 6.25 | 1 |
| Control (DMSO only) | 2 | 198 | 0 | 1 |
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: this compound inhibits the viral RNA-dependent RNA polymerase (RdRp).[7][8][11]
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR3P0128 stability under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of the non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, BPR3P0128, under various experimental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and activity of this compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated potent antiviral activity against a range of RNA viruses, including SARS-CoV-2 and its variants, as well as the influenza virus.[1][2] The proposed mechanism involves the compound targeting the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis.[1] Interestingly, its inhibitory activity is observed in cell-based assays but not in enzyme-based assays, suggesting that it may require metabolic activation within the cell to become fully effective.[1]
Troubleshooting Guide: Stability-Related Issues
Unexpected or inconsistent experimental outcomes can often be attributed to the instability of the small molecule inhibitor being used. This guide provides a structured approach to troubleshooting common stability-related problems with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare a fresh stock solution from the solid compound.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light. |
| Instability in aqueous assay buffer | - Minimize the time the compound spends in aqueous buffer before use.- Prepare working dilutions immediately before adding to the assay.- Consider the pH of your assay buffer; as a quinoline (B57606) carboxylic acid derivative, the solubility and stability of this compound may be pH-dependent. |
| Precipitation of the compound | - Visually inspect stock and working solutions for any precipitates.- If precipitation is observed, gentle warming or sonication may help to redissolve the compound. Ensure the compound is fully dissolved before use.- Determine the solubility limit in your specific assay medium. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent compound concentration | - Ensure accurate and consistent pipetting of the inhibitor.- Calibrate pipettes regularly.- Prepare a fresh dilution series for each experiment. |
| Variable degradation rates | - Standardize incubation times and temperatures across all experiments.- Protect experimental plates from excessive light exposure. |
Experimental Protocols & Methodologies
While specific forced degradation studies for this compound are not publicly available, a general understanding of the stability of quinoline carboxylic acid derivatives can inform best practices. These compounds can be susceptible to degradation under certain conditions. The following are generalized protocols for assessing the stability of a small molecule inhibitor like this compound.
Protocol 1: Assessing Stability in Aqueous Buffers
Objective: To determine the stability of this compound in a relevant aqueous buffer over time.
Methodology:
-
Prepare a working solution of this compound in the desired aqueous buffer (e.g., PBS, cell culture medium) at the final experimental concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A decrease in the peak area corresponding to this compound over time indicates degradation.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of this compound stock solutions.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).
-
Subject an aliquot of the stock solution to a series of freeze-thaw cycles. A typical cycle would involve freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
After a predetermined number of cycles (e.g., 1, 3, 5), analyze the concentration and purity of this compound in the aliquot using HPLC or LC-MS.
-
Compare the results to a control aliquot that has not undergone freeze-thaw cycles. A significant decrease in the concentration of the parent compound or the appearance of new peaks would indicate instability.
Visualizing Experimental Workflows and Pathways
This compound Proposed Mechanism of Action```dot
Caption: Decision tree for troubleshooting inhibitor instability.
References
Why BPR3P0128 is inactive in enzyme-based RdRp assays
This technical support guide provides troubleshooting information and frequently asked questions regarding the activity of BPR3P0128 in RNA-dependent RNA polymerase (RdRp) assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing potent antiviral activity in our cell-based assays but is inactive in our in vitro enzyme-based RdRp assay?
This is an expected observation and a known characteristic of this compound's mechanism of action.[1][2] While this compound effectively inhibits SARS-CoV-2 replication in cell-based systems, it does not inhibit the polymerase activity of the purified recombinant RdRp complex (nsp12/nsp7/nsp8) in biochemical assays.[3][4]
There are two primary hypotheses for this discrepancy:
-
Requirement for Metabolic Activation: this compound is likely a prodrug that requires metabolic activation by cellular enzymes into its active form.[1][2] This is analogous to the antiviral agent remdesivir (B604916), which must be converted to its triphosphate form within the cell to inhibit RdRp. The purified enzymes in an in vitro assay lack the necessary cellular machinery for this bioactivation.[1][2]
-
Targeting of Host Factors: this compound may exert its inhibitory effect by modulating host factors that are essential for RdRp activity within the cellular environment.[2][3][4] These host factors are not present in a reconstituted, enzyme-based assay that uses only purified viral proteins.
Therefore, the inactivity in enzyme-based assays does not signify a lack of potency but rather points towards a mechanism of action dependent on the cellular context.
Q2: We used molecular docking studies that predicted this compound binds directly to the RdRp channel. Why does our enzyme-based assay not support this?
Molecular docking provides a static, predictive model of interaction. While these studies correctly suggest that a metabolite of this compound or a this compound-host factor complex may target the RdRp channel to inhibit substrate entry, the parent compound itself may not bind with sufficient affinity to the purified enzyme to cause inhibition.[1][3] The lack of activity in the enzyme-based assay indicates that the in silico prediction does not fully represent the biological reality, which involves cellular metabolism or the presence of other protein partners.
Q3: How can we confirm if our this compound compound is active?
The antiviral activity of this compound should be evaluated using cell-based assays.[1] Suitable methods include:
-
Anti-Cytopathic Effect (CPE) Assays: Using virus-infected cells (e.g., Vero E6) to measure the compound's ability to protect cells from virus-induced death.[1][4]
-
Cell-Based RdRp Reporter Assays: Employing a minigenome reporter system in cells (e.g., HEK293T) that expresses the viral RdRp complex and a reporter gene (like luciferase) under its control.[2][5]
-
Viral RNA/Protein Quantification: Measuring the reduction in viral RNA or protein levels in infected cells treated with the compound via RT-qPCR or Western blot.[1][6]
Q4: Is there a positive control that works in both cell-based and enzyme-based RdRp assays?
Yes, but in different forms. Remdesivir is a good example. The parent molecule (remdesivir) is active in cell-based assays where it can be metabolized.[7] For in vitro enzyme-based assays, its activated triphosphate form (remdesivir triphosphate, RDV-TP) must be used as the positive control to achieve direct inhibition of the purified RdRp.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition observed in enzyme-based RdRp assay. | This is the expected outcome for this compound. The assay lacks cellular factors for metabolic activation or host-factor targeting. | Confirm compound activity using a cell-based assay (e.g., CPE or RdRp reporter assay). Use remdesivir triphosphate as a positive control for the enzyme-based assay itself.[1][2] |
| Inconsistent results in cell-based assays. | Cellular metabolism, cell health, or assay conditions can vary. | Standardize cell passage number, ensure high cell viability, and optimize compound concentration and incubation times. Use a known inhibitor like remdesivir as a positive control. |
| High cytotoxicity observed. | The compound concentration may be too high for the specific cell line used. | Perform a cytotoxicity assay (e.g., MTT) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50) and ensure you are working within a non-toxic range.[5] |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in different experimental systems.
| Compound | Assay Type | System | Target Virus | Efficacy |
| This compound | Anti-CPE Assay | Vero E6 Cells | SARS-CoV-2 | EC50: 0.62 ± 0.42 µM[1] |
| This compound | Anti-CPE Assay | Vero E6 Cells | SARS-CoV-2 | EC50: 0.66 µM[4] |
| This compound | Anti-CPE Assay | Huh7 Cells | HCoV-229E | EC50: 0.14 µM[8] |
| This compound | Anti-CPE Assay | RD Cells | Enterovirus 71 | EC50: 0.0029 µM |
| This compound | Cell-Based Reporter | HEK293T Cells | SARS-CoV-2 RdRp | Potent Inhibition |
| This compound | Enzyme-Based | Purified RdRp | SARS-CoV-2 RdRp | No Inhibition [1][2] |
| Remdesivir | Anti-CPE Assay | Vero E6 Cells | SARS-CoV-2 | EC50: 3.28 ± 1.78 µM[1] |
| Remdesivir Triphosphate | Enzyme-Based | Purified RdRp | SARS-CoV-2 RdRp | IC50: 1.0 ± 0.2 µM [1][2] |
Experimental Protocols
Cell-Based SARS-CoV-2 RdRp Reporter Assay
This assay measures RdRp activity within a cellular context.
Principle: HEK293T cells are co-transfected with plasmids. One set of plasmids expresses the components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12). A second reporter plasmid produces a negative-sense RNA encoding a reporter (e.g., Nano-luciferase) flanked by viral UTRs. The viral RdRp complex recognizes and transcribes this template into a functional mRNA, leading to luciferase expression, which can be quantified.[2][5]
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Transfection: Co-transfect cells with an expression plasmid for nsp7, nsp8, and nsp12, along with the antisense nano-luciferase reporter plasmid.
-
Compound Addition: After 6 hours post-transfection, add serially diluted this compound or control compounds to the cells.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Viability Assay: In a parallel plate, perform an MTT or similar assay to assess cell viability and rule out cytotoxicity.[5]
-
Data Analysis: Normalize the luciferase activity in treated cells to that of untreated controls.
In Vitro Enzyme-Based RdRp Assay
This assay measures the activity of the purified polymerase enzyme directly.
Principle: The purified and reconstituted SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8) is incubated with an RNA template-primer, ribonucleotides (NTPs), and the test compound. The polymerase activity is measured by quantifying the incorporation of labeled nucleotides or the production of the RNA product.[1][2]
Methodology:
-
Protein Purification: Express and purify recombinant nsp12, nsp7, and nsp8 proteins.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the purified RdRp complex, a suitable RNA template-primer, NTPs (including a labeled one like [α-32P]GTP or using a fluorescence-based detection method), and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound, a positive control (remdesivir triphosphate), or a vehicle control (DMSO) to the reaction mixture.[1]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding EDTA.
-
Product Detection: Separate the RNA product from unincorporated nucleotides using gel electrophoresis or filter-based methods and quantify the signal.
-
Data Analysis: Determine the percent inhibition relative to the vehicle control and calculate the IC50 value if applicable.
Visualizations
Caption: Hypothesized mechanisms for this compound inactivity in enzyme-based assays.
Caption: Workflow comparison of cell-based vs. enzyme-based RdRp assays.
References
- 1. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
BPR3P0128 metabolic activation in host cells
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BPR3P0128. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 variants and influenza virus.[2][3][4][5] Its proposed mechanism involves the inhibition of the RdRp, a crucial enzyme for viral RNA synthesis.[2][6]
Q2: Does this compound require metabolic activation to be effective?
A2: Evidence strongly suggests that this compound requires metabolic activation within the host cell to exert its antiviral effects.[2][6] This is supported by the observation that this compound shows potent inhibitory activity in cell-based assays, but not in in-vitro enzyme-based assays using purified RdRp.[2][6] The specific metabolic pathway and the resulting active metabolite(s) are currently not fully elucidated.
Q3: What is the observed antiviral activity of this compound against key viruses?
A3: this compound has shown potent activity against coronaviruses and influenza viruses. The following table summarizes its efficacy in various cell lines.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | > 32.26 | > 52.03 |
| HCoV-229E | Huh7 | 0.14 ± 0.27 | > 10 | > 71.43 |
| Influenza A/WSN/33 | MDCK | 0.083 ± 0.022 | > 20 | > 241 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Q4: Can this compound be used in combination with other antiviral drugs?
A4: Yes, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916) against SARS-CoV-2.[6] This synergy is likely due to the two drugs targeting different domains of the RdRp enzyme.[6]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or no antiviral activity observed in cell-based assays.
| Potential Cause | Recommended Solution |
| Suboptimal Metabolic Activation | The host cell line used may have low levels of the necessary metabolic enzymes to activate this compound. Try using a different cell line known to have high metabolic activity (e.g., primary human hepatocytes, HepG2). Consider co-transfection with plasmids expressing candidate metabolic enzymes if a potential pathway is hypothesized. |
| Incorrect Drug Concentration | Verify the concentration and dilution calculations of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration range for your specific virus and cell line. |
| High Multiplicity of Infection (MOI) | An excessively high virus titer can overwhelm the inhibitory capacity of the compound. Re-titer your virus stock and use a lower MOI in your assays. |
| Cell Health | Ensure that the host cells are healthy, within their optimal passage number, and free from contamination (e.g., mycoplasma). Stressed or senescent cells can exhibit altered metabolism and susceptibility to viral infection. |
| Reagent Degradation | Check the expiration dates and storage conditions of all reagents, including this compound, cell culture media, and virus stocks. |
Issue 2: Discrepancy between cell-based and enzyme-based assay results.
This is an expected observation for this compound due to its requirement for metabolic activation.
-
Interpretation: A lack of activity in an in-vitro enzyme-based assay using purified RdRp, coupled with potent activity in a cell-based assay, strongly supports the hypothesis that this compound is a prodrug that is converted to its active form within the host cell.
-
Further Investigation: To confirm this, you can perform experiments using cell lysates or specific cellular fractions (e.g., S9 fraction) that contain metabolic enzymes to pre-incubate with this compound before adding it to the enzyme-based assay. An increase in inhibitory activity after pre-incubation would confirm metabolic activation.
Issue 3: High cytotoxicity observed.
| Potential Cause | Recommended Solution |
| Inherent Compound Toxicity | The observed effect may be due to this compound-induced cell death rather than specific antiviral activity. It is crucial to determine the 50% cytotoxic concentration (CC₅₀) of this compound in your chosen cell line in the absence of a virus. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is non-toxic to the cells. Run a solvent-only control to assess its effect on cell viability. |
| Assay Endpoint Sensitivity | The chosen assay endpoint (e.g., CPE, MTT) may be sensitive to cytotoxic effects. Consider using an alternative method that directly measures viral replication, such as qPCR for viral RNA or a plaque reduction assay. |
Key Experimental Protocols
1. Anti-Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of this compound that protects host cells from virus-induced cell death.
-
Cell Seeding: Seed a 96-well plate with a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Pre-treat the cell monolayer with the different concentrations of this compound for a defined period before or during infection with the virus at a specific MOI.
-
Incubation: Incubate the plate for a period sufficient to allow for the development of CPE in the virus control wells (no compound).
-
Assay Readout: Assess the CPE in each well using a microscope. Alternatively, quantify cell viability using assays like MTT or MTS.
-
Data Analysis: Calculate the percentage of CPE inhibition or cell viability for each this compound concentration and determine the EC₅₀ value.
2. Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed a 6-well or 12-well plate with a susceptible host cell line to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a dilution of the virus that produces a countable number of plaques.
-
Treatment and Overlay: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of this compound.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC₅₀ value.
3. Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is targeted by this compound.
-
Experimental Design: this compound is added to infected cells at different time points relative to infection (e.g., before infection, during adsorption, or at various times post-infection).
-
Readout: The effect on viral replication is measured at a fixed time point post-infection using methods like qPCR for viral RNA or protein expression analysis (e.g., Western blot).
-
Interpretation: By observing at which time points the addition of this compound is most effective, one can infer whether it targets early (entry), middle (replication), or late (assembly/release) stages of the viral life cycle. For this compound, inhibition is expected primarily during the replication phase.[2][3]
Visualizations
Caption: Hypothetical metabolic activation pathway of this compound in host cells.
Caption: Troubleshooting workflow for inconsistent this compound antiviral activity.
Caption: Comparison of this compound activity in cell-based vs. enzyme-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of BPR3P0128 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BPR3P0128. The information is based on published scientific literature to address potential issues and clarify the compound's mechanism of action and potential off-target effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5][6] Its primary role is to interfere with viral RNA synthesis, thereby inhibiting viral replication.[1][2] For influenza virus, it has been shown to inhibit the "cap-snatching" activity of the viral polymerase complex.[2][7] In the context of SARS-CoV-2, molecular docking studies suggest that this compound targets the RdRp channel, which blocks substrate entry.[1][4][6]
Q2: I am seeing potent inhibition of viral replication in my cell-based assay, but when I use a purified enzyme-based assay, the inhibitory effect is lost. Is this expected?
Yes, this is a documented observation. While this compound demonstrates potent inhibitory activity in cell-based RdRp reporter assays, it has been reported to show no activity in an enzyme-based assay using purified recombinant viral RdRp (nsp12/nsp7/nsp8).[1][4][5][6] This discrepancy suggests two main possibilities:
-
Metabolic Activation: this compound may require metabolic activation within the cell to its active form.
-
Host Factor Dependence: The compound might exert its inhibitory effect by targeting a host cellular factor that is essential for the viral RdRp complex activity.[1][4][5]
Q3: Are there any known off-target effects on cellular kinases?
Currently, there is no publicly available data from comprehensive kinase profiling studies to identify specific off-target cellular kinases for this compound. While the discrepancy between cell-based and enzyme-based assays suggests the involvement of host factors, which could potentially include kinases, specific interactions have not been characterized.
Q4: Can this compound affect cytokine expression in cell lines?
Yes. In human lung epithelial Calu-3 cells infected with SARS-CoV-2, this compound has been shown to effectively reduce the expression of proinflammatory cytokines.[1][3][4][5][6]
Q5: Is this compound effective against a broad range of viruses?
This compound has demonstrated broad-spectrum activity against various RNA viruses, including multiple SARS-CoV-2 variants, Human Coronavirus 229E (HCoV-229E), influenza A and B viruses, enterovirus 71 (EV-A71), and human rhinovirus (HRV).[2][3] It has been noted to be ineffective against DNA viruses.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent antiviral activity between different cell lines. | Cell lines may have varying metabolic capacities or express different levels of the required host factors for this compound activity. | Test a panel of cell lines (e.g., Vero E6, Huh7, Calu-3, MDCK) to determine the most suitable model for your experiments.[1][2] |
| High cytotoxicity observed in my cell line. | The concentration of this compound used may be too high for the specific cell line. | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your cell line. In Huh7 cells, the CC50 has been reported to be greater than 10 µM.[1] |
| No inhibition of viral entry in my time-of-addition assay. | This compound primarily acts during the viral replication stage and does not inhibit viral entry.[1][4][6] | In your experimental design, ensure that the compound is added after the viral adsorption/entry phase to specifically target the replication step. |
| Difficulty in replicating the synergistic effect with remdesivir (B604916). | The synergistic effect is dependent on both drugs targeting separate domains of the RdRp complex.[1][4][5] The ratio and concentration of each drug are critical. | Perform a checkerboard assay with varying concentrations of both this compound and remdesivir to identify the optimal concentrations for synergy in your specific experimental setup. |
Quantitative Data Summary
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | SARS-CoV-2 | Vero E6 | 0.62 µM | [1] |
| EC50 | SARS-CoV-2 | Vero E6 | 0.66 µM | [4] |
| EC50 | HCoV-229E | Huh7 | 0.14 µM | [1][3] |
| IC50 Range | Influenza A and B viruses | MDCK | 51 - 190 nM | [2] |
| CC50 | - | Huh7 | > 10 µM | [1] |
Experimental Protocols
Cell-Based SARS-CoV-2 RdRp Reporter Assay
This protocol is adapted from studies investigating the mechanism of this compound.[1]
-
Cell Seeding: Seed HEK293T cells in a suitable plate format.
-
Co-transfection: Co-transfect the cells with an expression plasmid encoding the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and an antisense nano-luciferase reporter plasmid.
-
Compound Treatment: After a suitable incubation period post-transfection, treat the cells with various concentrations of this compound.
-
Lysis and Luminescence Reading: After the desired treatment duration, lyse the cells and measure the nano-luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO vehicle) and calculate the EC50 value.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle targeted by the compound.[1]
-
Cell Seeding and Infection: Seed host cells (e.g., Vero E6) and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Addition at Different Time Points: Add this compound at various time points relative to infection (e.g., before infection, during adsorption, and at different hours post-infection).
-
Sample Collection: At a fixed time point post-infection, collect cell lysates or supernatants.
-
Analysis: Quantify viral protein expression (e.g., by Western blot) or viral RNA levels (e.g., by RT-qPCR) to determine the inhibitory effect at each time point.
Visualizations
Caption: Proposed mechanism of action for this compound in a host cell.
Caption: Workflow for a cell-based SARS-CoV-2 RdRp reporter assay.
Caption: Logic for troubleshooting inconsistent antiviral activity.
References
- 1. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IBC - 最新發表論文: this compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir [ibc.sinica.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BPR3P0128 Antiviral Effect Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BPR3P0128 for antiviral research. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate effective experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its primary mechanism involves targeting the RdRp, a crucial enzyme for the replication of many RNA viruses, thereby impeding viral RNA synthesis.[2] Molecular docking studies suggest that this compound targets the RdRp channel, which inhibits the entry of substrates necessary for viral replication.[2][3]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated broad-spectrum antiviral activity. It is effective against various SARS-CoV-2 variants of concern and other coronaviruses like HCoV-229E.[1][2][4] Additionally, it has shown inhibitory effects against influenza A and B viruses, as well as multiple picornaviruses, including enterovirus 71 (EV-A71), coxsackievirus B3, and human rhinovirus.[4]
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
A3: The optimal concentration, or the 50% effective concentration (EC50), varies depending on the virus and the cell line used. For example, the EC50 for SARS-CoV-2 in Vero E6 cells is approximately 0.62 µM to 0.66 µM, while for HCoV-229E in Huh7 cells, it is around 0.14 µM.[1][2][4] It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound exhibits cytotoxicity at higher concentrations. The 50% cytotoxic concentration (CC50) is greater than 10 µM in Huh7 cells.[2][4] It is essential to determine the CC50 in your specific cell line to establish a therapeutic window and ensure that the observed antiviral effect is not due to cell death.
Q5: Can this compound be used in combination with other antiviral drugs?
A5: Yes, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916) against SARS-CoV-2.[1] This suggests that they may target different aspects of the viral replication process.[2][3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in antiviral activity between replicate wells. | Inconsistent cell seeding, leading to variable cell numbers per well. Pipetting errors during compound or virus dilution. Edge effects in multi-well plates causing uneven evaporation. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and fresh tips for each dilution. To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells.[5] |
| Apparent lack of antiviral effect. | The concentration of this compound is too low. The viral inoculum is too high. The cell line is not susceptible to the virus. The compound has degraded. | Perform a dose-response experiment to determine the optimal concentration. Titer your viral stock and use an appropriate multiplicity of infection (MOI). Confirm that your cell line expresses the necessary receptors for viral entry. Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles. |
| Observed antiviral effect is accompanied by high cytotoxicity. | The concentration of this compound is too high. The solvent (e.g., DMSO) concentration is toxic to the cells. | Determine the CC50 of this compound in your cell line and use concentrations well below this value. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO).[6] |
| Inconsistent results in plaque reduction assays. | The semi-solid overlay is not properly prepared or applied, allowing for uncontrolled virus spread. The incubation time is not optimal for plaque formation. | Ensure the overlay is at the correct temperature and consistency to prevent damage to the cell monolayer. Optimize the incubation period for your specific virus and cell line to allow for clear plaque development.[6] |
| Difficulty in quantifying viral load by qPCR. | Poor RNA quality. Inefficient primer/probe design. PCR inhibition. | Use a reliable RNA extraction method and assess RNA integrity. Design and validate primers and probes for specificity and efficiency. Ensure samples are free of PCR inhibitors. |
Data Presentation
In Vitro Efficacy of this compound
| Virus | Cell Line | EC50 (µM) | Assay Type |
| SARS-CoV-2 | Vero E6 | 0.62 - 0.66 | Cytopathic Effect (CPE) Assay |
| HCoV-229E | Huh7 | 0.14 | CPE Assay |
| Influenza A/WSN/33 | MDCK | 0.083 | CPE Assay |
| Influenza A and B strains | MDCK | 0.051 - 0.190 | CPE Assay |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral effect.
Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Assay Type |
| Huh7 | >10 | MTT Assay |
| Vero E6 | >10 | MTT Assay |
| Calu-3 | >10 | MTT Assay |
| HEK293T | >10 | MTT Assay |
CC50 (50% cytotoxic concentration) is the concentration of the drug that results in 50% cell death.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Infection: Once cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Leave some wells uninfected as cell controls.
-
Treatment: Immediately after infection, add the diluted this compound and control solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification: Assess cell viability using a chosen method. For example, with Crystal Violet staining, fix the cells, stain with 0.5% Crystal Violet, wash, and then solubilize the dye to measure absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of this compound.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock
-
This compound stock solution
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix the virus dilution with each compound dilution and incubate at 37°C for 1 hour.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Include a virus control (virus with no compound) and a cell control (medium only).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: Gently aspirate the inoculum and add the semi-solid overlay medium to each well.[8]
-
Incubation: Incubate the plates at 37°C until visible plaques form (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixing solution and then stain with a staining solution to visualize the plaques.[8]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Viral Load
This protocol quantifies the amount of viral RNA to assess the inhibitory effect of this compound on viral replication.
Materials:
-
Cells infected with virus and treated with this compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers and probe specific to a viral gene
-
Real-time PCR instrument
Procedure:
-
Sample Collection: At various time points post-infection and treatment, harvest the cells or cell culture supernatant.
-
RNA Extraction: Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, probe (if using a probe-based assay), and cDNA template.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.[9]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Quantify the viral RNA levels by creating a standard curve with known quantities of a viral gene plasmid or by using the ΔΔCt method, normalizing to a housekeeping gene.
Visualizations
Signaling Pathway of this compound Antiviral Action
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for evaluating this compound antiviral efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BPR3P0128 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the antiviral compound BPR3P0128 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 and its variants, as well as influenza viruses.[2][3] Its primary mechanism of action is the inhibition of the viral RdRp, an essential enzyme for viral genome replication.[2][3] Evidence suggests that this compound may also interact with host factors that are associated with the viral RdRp complex.[2]
Q2: Is this compound cytotoxic to cells in culture?
A2: this compound generally exhibits low cytotoxicity in various cell lines at its effective antiviral concentrations.[1][2] For instance, in an HEK29T cell-based reporter assay, no significant cytotoxicity was observed at the tested concentrations.[2] However, as with any compound, cytotoxicity can be observed at higher concentrations and may vary depending on the cell line and experimental conditions.
Q3: What are the typical CC50 values for this compound in different cell lines?
A3: The 50% cytotoxic concentration (CC50) for this compound has been determined in several common cell lines. The table below summarizes the available data.
Data Presentation: this compound Cytotoxicity
| Cell Line | CC50 (µM) |
| Vero E6 | >20 |
| Calu-3 | >10 |
| Huh7 | >10 |
Note: These values indicate that the concentration of this compound required to cause a 50% reduction in cell viability is greater than the specified concentrations, highlighting its relatively low cytotoxicity.
Q4: What are the common causes of unexpected cytotoxicity in my experiments with this compound?
A4: Unexpected cytotoxicity can arise from several factors, including:
-
High Compound Concentration: Using concentrations significantly above the effective concentration (EC50) can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.
-
Extended Exposure Time: Prolonged incubation with the compound may lead to increased cytotoxicity.
-
Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to compound-induced toxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death observed in treated wells compared to controls. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. Start with a broad range of concentrations and narrow down to find the lowest effective concentration with minimal cytotoxicity. |
| Final solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). Run a vehicle control (media + solvent) to assess baseline cytotoxicity. | |
| The cell line is particularly sensitive. | Consider using a different, less sensitive cell line if appropriate for the experimental goals. If not possible, optimize the concentration and incubation time specifically for the sensitive cell line. | |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to maintain uniformity. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. | |
| No clear dose-dependent cytotoxicity observed. | The concentration range tested is too narrow. | Test a wider range of concentrations, including very high concentrations, to establish a clear dose-response curve for cytotoxicity. |
| Assay interference. | Run a cell-free control (media + this compound + assay reagent) to check for any direct interaction between the compound and the assay components. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with this compound using an MTT assay.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol can be used to determine the effective concentration (EC50) of this compound against a specific virus.
Materials:
-
This compound stock solution
-
Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Culture medium and overlay medium (e.g., containing low-melting-point agarose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to confluency.
-
Compound Pre-incubation: Pre-incubate the confluent cell monolayers with various concentrations of this compound for 1-2 hours.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a medium containing the corresponding concentration of this compound and agarose.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.
-
Staining: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
EC50 Determination: Plot the percentage of plaque reduction against the log of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
BPR3P0128 resistance mutation studies
Welcome to the technical support center for BPR3P0128. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Unexpectedly Low Antiviral Activity | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the supplier, protected from light and moisture. |
| Suboptimal Assay Conditions: The concentration of the compound, virus titer (Multiplicity of Infection - MOI), or incubation time may not be optimal. | Perform a dose-response experiment to determine the optimal concentration of this compound. Titrate your virus stock to ensure you are using an appropriate MOI. Optimize the incubation time to allow for sufficient viral replication in control wells. | |
| Cell Health: The host cells may be unhealthy, leading to inconsistent viral infection and compound efficacy. | Ensure cells are in the logarithmic growth phase and have a high viability. Use cells within a low passage number to maintain consistency. | |
| 2. High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in results. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents before dispensing. |
| Uneven Cell Seeding: A non-uniform cell monolayer can result in variable infection rates across the plate. | Ensure cells are evenly suspended before seeding. Avoid disturbing the plates after seeding to allow for uniform attachment. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. | Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to minimize evaporation. | |
| 3. High Cytotoxicity Observed | Compound Concentration Too High: The concentration of this compound used may be toxic to the host cells. | Determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS). Ensure your experimental concentrations are well below the CC50 value. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity. | Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically ≤0.5% for DMSO). Include a solvent control in your experiments. | |
| 4. Discrepancy Between Cell-Based and Enzyme-Based Assays | Metabolic Activation Requirement: this compound may require metabolic activation within the host cell to become fully active. | Be aware that in vitro enzyme-based assays using purified RdRp may not show inhibition if the compound requires intracellular conversion to an active metabolite.[1][2] Cell-based assays are more representative in such cases. |
| Host Factor Involvement: this compound might inhibit RdRp activity by targeting host-related factors associated with the polymerase complex. | Consider that the mechanism of action may not be solely direct inhibition of the viral enzyme but could involve cellular components.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3] It targets the RdRp channel, which is crucial for viral RNA synthesis, thereby inhibiting substrate entry and preventing viral replication.[2][4][5] This mechanism is distinct from nucleoside analogs like remdesivir (B604916).[4][5]
Q2: Have any resistance mutations to this compound been identified?
A2: Currently, there are no specific resistance mutations to this compound reported in the scientific literature. However, as with any antiviral, there is a potential for resistance to develop. For other RdRp inhibitors, resistance mutations have been identified in the nsp12 protein where the RdRp resides. Continuous monitoring and in vitro selection studies would be necessary to identify any potential resistance mutations to this compound.
Q3: What is the effective concentration (EC50) of this compound against common viruses?
A3: The EC50 of this compound varies depending on the virus and the cell line used. The following table summarizes some of the reported EC50 values.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.62 - 0.66 | [3][4] |
| HCoV-229E | Huh7 | 0.14 | [4] |
| Influenza A and B viruses | MDCK | 0.051 - 0.190 | [6] |
Q4: Can this compound be used in combination with other antiviral drugs?
A4: Yes, studies have shown that this compound exhibits a synergistic effect when used in combination with the nucleoside analog remdesivir against SARS-CoV-2.[2][3] This is likely because the two drugs target different domains of the RdRp.[2][5]
Q5: What are the key differences in the mechanism of action between this compound and remdesivir?
A5: this compound is a non-nucleoside inhibitor that targets the RdRp channel, preventing substrate entry.[2][4][5] In contrast, remdesivir is a nucleoside analog that acts as a chain terminator during viral RNA synthesis. Because they target different sites on the RdRp, their mechanisms are considered complementary, which is the basis for their synergistic activity.[4][5]
Experimental Protocols
1. Anti-Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of this compound that protects host cells from virus-induced cell death.
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Pre-incubate the cell monolayer with the different concentrations of this compound for a specified time.
-
Infect the cells with the virus at a predetermined MOI.
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Data Collection: Assess cell viability using a method such as crystal violet staining or a commercially available viability assay (e.g., MTS, MTT).
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound and determine the EC50 value using a dose-response curve.
2. Cell-Based Minigenome RdRp Reporter Assay
This assay specifically measures the inhibitory activity of this compound on the viral RdRp complex within a cellular context.[1]
-
Transfection: Co-transfect host cells (e.g., HEK293T) with plasmids expressing the components of the viral RdRp (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) and a reporter plasmid containing a reporter gene (e.g., luciferase) flanked by viral UTRs.[1]
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for the expression of the RdRp components and the reporter gene (e.g., 24-48 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., a co-transfected plasmid expressing a different reporter) and calculate the percentage of RdRp inhibition for each concentration of this compound. Determine the IC50 value from a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: General experimental workflow for evaluating this compound antiviral activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
Interpreting conflicting results from BPR3P0128 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPR3P0128 assays. The information provided addresses common issues, particularly the interpretation of conflicting results, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results between our cell-based and enzyme-based assays for this compound. In our cell-based minigenome RdRp reporter assay, this compound shows potent inhibitory activity, but this activity is absent in our enzyme-based RdRp assay with purified recombinant proteins. Why is this happening?
A1: This is a documented phenomenon for this compound and suggests a few possibilities regarding its mechanism of action. The discrepancy between cell-based and enzyme-based assays often points to factors present in the cellular environment that are absent in a purified in vitro system.[1][2][3][4]
Here are the primary hypotheses for these conflicting results:
-
Metabolic Activation: this compound may be a prodrug that requires metabolic activation by cellular enzymes to become fully active.[5] This is a common characteristic of antiviral compounds, such as remdesivir (B604916). The active metabolite would then be responsible for inhibiting the RdRp enzyme. This activation process would not occur in an enzyme-based assay using purified components.
-
Targeting of Host Factors: this compound might not directly inhibit the viral RdRp enzyme itself but instead target a host cellular factor that is essential for the function or assembly of the RdRp complex.[1][2][3][4][5] These host factors would be present in the cell-based assay but absent from the purified enzyme-based assay.
-
Indirect Mechanism of Action: The compound could be modulating other cellular pathways that indirectly impact viral replication, which would only be observable in a cellular context.
To investigate these possibilities, consider the following troubleshooting steps:
-
Metabolite Analysis: Analyze cell lysates treated with this compound using techniques like mass spectrometry to identify any potential metabolites of the compound.
-
Host Factor Interaction Studies: Employ techniques like affinity purification-mass spectrometry or yeast two-hybrid screening to identify host proteins that interact with this compound.
-
Modified Enzyme-Based Assays: If a potential host factor is identified, consider adding it to the enzyme-based assay to see if it confers sensitivity to this compound.
Q2: Could the discrepancy in our this compound assay results be due to the specific assay formats we are using?
A2: Yes, the choice of assay format can significantly influence the outcome and interpretation of results for kinase and polymerase inhibitors.[6] In the case of this compound, the difference between a cell-based and a purely biochemical assay is critical.
-
Cell-Based Assays (e.g., minigenome reporter assay): These assays provide a more physiologically relevant environment.[7] They account for compound permeability, metabolic activation, and the presence of necessary host-cell factors and cofactors.[5] However, they can also be more complex, with potential for off-target effects that might indirectly influence the reporter signal.
-
Enzyme-Based Assays (e.g., purified RdRp complex): These assays are more direct and measure the interaction of the compound with the purified enzyme.[8] They are excellent for confirming direct inhibition but will not account for the cellular factors mentioned above.[6] The absence of inhibition in this format for this compound strongly suggests an indirect mechanism or the need for metabolic activation.[1][2][3][4]
It is crucial to use both types of assays to build a complete picture of a compound's activity. The conflicting results are not necessarily a failure of the experiment but rather a key piece of data about the compound's mode of action.
Troubleshooting Guides
Issue: No Inhibition Observed in an In Vitro Enzyme-Based RdRp Assay
| Potential Cause | Troubleshooting Step |
| Compound requires metabolic activation | Test the compound in a cell-based assay. Analyze for metabolites in cell lysates. |
| Compound targets a host factor | Use a cell-based assay. Perform proteomics studies to identify interacting host proteins. |
| Incorrect enzyme or cofactor concentration | Titrate enzyme and cofactor concentrations to ensure the assay is in the linear range. |
| Substrate depletion or product inhibition | Monitor reaction kinetics over time to ensure initial rates are being measured. |
| Reagent instability (e.g., ATP) | Use fresh, high-quality reagents. |
| Compound precipitation | Check the solubility of this compound in the assay buffer. Use a suitable solvent like DMSO and ensure the final concentration does not exceed its solubility. |
Issue: High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and evenly seeded. |
| Inconsistent transfection efficiency | Optimize transfection protocol and use a reporter to normalize for transfection efficiency. |
| Compound cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations to ensure the observed effect is not due to cell death.[4] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Reagent preparation and handling | Ensure all reagents are properly mixed and added consistently across all wells. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in different assay systems.
Table 1: Antiviral Activity of this compound and Remdesivir [4]
| Compound | Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | SARS-CoV-2 | 0.62 ± 0.42 | >20 | >32.26 |
| Huh7 | HCoV-229E | 0.14 ± 0.27 | >10 | >71.43 | |
| Remdesivir | Vero E6 | SARS-CoV-2 | 3.28 ± 1.78 | >10 | >3.05 |
| Huh7 | HCoV-229E | 0.06 ± 0.004 | >100 | >1666.67 |
Table 2: In Vitro RdRp Enzyme Assay Results [5]
| Compound | Target | IC50 (µM) |
| This compound | SARS-CoV-2 RdRp | No inhibition observed |
| Remdesivir triphosphate (positive control) | SARS-CoV-2 RdRp | 1.0 ± 0.2 |
Experimental Protocols
Cell-Based SARS-CoV-2 RdRp Reporter Assay
This protocol is adapted from established methods to assess the inhibitory activity of compounds on SARS-CoV-2 RdRp in a cellular context.[4]
1. Plasmids:
- An expression plasmid encoding the SARS-CoV-2 RdRp complex components (nsp7, nsp8, and nsp12).
- An antisense nano-luciferase (NLuc) reporter plasmid flanked by the 5'- and 3'-UTRs of SARS-CoV-2.
- A control plasmid expressing a polymerase-null mutant of nsp12.
2. Cell Culture and Transfection:
- Seed HEK293T cells in 96-well plates.
- Co-transfect the cells with the nsp expression plasmid and the NLuc reporter plasmid using a suitable transfection reagent.
3. Compound Treatment:
- After 6 hours of transfection, add serial dilutions of this compound or control compounds to the cells.
4. Luciferase Assay:
- At 24 hours post-transfection, lyse the cells and measure NLuc activity using a commercial luciferase assay system.
- Normalize the NLuc signal to a cell viability readout (e.g., from an MTT assay performed in parallel).
5. Data Analysis:
- Calculate the relative luciferase activity compared to the vehicle control.
- Plot the dose-response curve to determine the EC50 value.
In Vitro Enzyme-Based RdRp Reporter Assay
This protocol outlines a direct enzymatic assay to measure the effect of compounds on purified SARS-CoV-2 RdRp.[4]
1. Protein Purification:
- Express and purify recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins.
2. Reaction Mixture:
- Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a synthetic RNA template-primer.
- Add the purified RdRp complex (nsp12/nsp7/nsp8).
- Include ATP, UTP, CTP, and GTP, with one of the nucleotides being radiolabeled (e.g., [α-³²P]GTP) or using a fluorescence-based detection method.
3. Compound Incubation:
- Add varying concentrations of this compound or a control inhibitor (e.g., remdesivir triphosphate) to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
4. Detection of RNA Synthesis:
- Stop the reaction by adding EDTA.
- Separate the newly synthesized radiolabeled RNA from unincorporated nucleotides using a filter-based method or gel electrophoresis.
- Quantify the amount of incorporated nucleotide using a scintillation counter or phosphorimager.
5. Data Analysis:
- Determine the percentage of inhibition for each compound concentration relative to the no-compound control.
- Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothesized mechanisms of this compound action in a cellular context.
Caption: Troubleshooting workflow for conflicting this compound assay results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
BPR3P0128 targeting host factors vs viral polymerase
Welcome to the technical support center for BPR3P0128. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] It has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses, including SARS-CoV-2 and its variants of concern, influenza viruses, and enteroviruses.[1][3] The compound is thought to interfere with viral RNA synthesis, thereby inhibiting viral replication.[1][4]
Q2: Does this compound target the viral polymerase directly or a host factor?
A2: The exact mechanism is still under investigation and appears to be complex. Evidence suggests that this compound may not directly inhibit the purified viral RdRp enzyme in isolation but is effective in cell-based assays.[1][5][6] This has led to the hypothesis that this compound may target a host factor that is essential for the function of the viral RdRp complex or that it requires intracellular metabolic activation to become fully active.[1][4][5][6] For influenza virus, it has been shown to inhibit the "cap-snatching" activity of the viral polymerase, which is essential for viral transcription.[3]
Q3: I am seeing conflicting results between my in-vitro (enzyme-based) and cell-based RdRp assays. Why might this be?
A3: This is a key observation in the study of this compound. An enzyme-based RdRp assay using purified recombinant viral proteins may not show inhibition by this compound.[1][5][6] However, a cell-based minigenome reporter assay will likely show potent inhibitory activity.[1][5][6] This discrepancy suggests that this compound's mechanism of action within the cell is more complex than direct binding to the polymerase. It may require a host factor not present in the purified enzyme assay or need to be metabolized by the cell into an active form.[1][4]
Q4: What is the antiviral potency of this compound?
A4: this compound has demonstrated potent antiviral activity against several RNA viruses. For example, against SARS-CoV-2 in Vero E6 cells, the EC50 is approximately 0.62 µM to 0.66 µM.[1] Against influenza A and B viruses in MDCK cells, the EC50 values are in the nanomolar range (51 to 190 nM).[3] For Enterovirus 71, the EC50 is even lower, at approximately 0.0029 µM.[7]
Q5: Can this compound be used in combination with other antiviral drugs?
A5: Yes, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916) against SARS-CoV-2.[1][6] This is likely because the two drugs target different aspects of the viral replication process.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition observed in an enzyme-based RdRp assay. | This compound may not directly inhibit the purified RdRp complex, or it may require a host factor not present in the assay.[1][5][6] | Utilize a cell-based assay, such as a minigenome reporter assay, to evaluate the inhibitory activity of this compound.[1] Consider that the compound may need to be metabolically activated within the cell. |
| High cytotoxicity observed in cell culture. | The concentration of this compound used may be too high for the specific cell line. | Determine the 50% cytotoxic concentration (CC50) for your cell line using a standard cytotoxicity assay (e.g., MTT or LDH assay). Ensure that the concentrations used for antiviral assays are well below the CC50 value. |
| Inconsistent antiviral activity between experiments. | Variability in experimental conditions such as cell density, virus multiplicity of infection (MOI), or incubation time. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Perform a titration of the virus stock to ensure an accurate MOI is used for each experiment. |
| Difficulty dissolving this compound. | This compound is a small molecule that may have specific solubility requirements. | Consult the manufacturer's data sheet for the recommended solvent (e.g., DMSO). Prepare a high-concentration stock solution and then dilute it in culture medium for your experiments. Ensure the final solvent concentration in the culture medium is non-toxic to the cells. |
Quantitative Data Summary
Table 1: Antiviral Activity of this compound against various RNA viruses.
| Virus | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Anti-CPE | 0.62 ± 0.42 µM | >10 µM | >16.13 | [1] |
| HCoV-229E | Huh7 | Anti-CPE | 0.14 ± 0.26 µM | >10 µM | >71.43 | [1] |
| Influenza A/WSN/33 | MDCK | Anti-CPE | 0.083 ± 0.022 µM | >20 µM | >240 | [3] |
| Influenza A/WSN/33 | MDCK | Plaque Reduction | 0.0684 ± 0.0089 µM | >20 µM | >292 | [3] |
| Enterovirus 71 | N/A | Antiviral Assay | 0.0029 µM | N/A | N/A | [7] |
Table 2: Synergistic Antiviral Activity of this compound with Remdesivir against SARS-CoV-2.
| Drug Combination | Cell Line | Observation | Reference |
| This compound + Remdesivir | Vero E6 | Synergistic inhibition of viral protein expression. | [1] |
Experimental Protocols
Cell-Based Minigenome RdRp Reporter Assay
This assay is crucial for observing the inhibitory effect of this compound in a cellular context.
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding the viral RdRp components (e.g., nsp12, nsp7, and nsp8 for SARS-CoV-2), a plasmid containing a reporter gene (e.g., luciferase) flanked by the viral UTRs, and a plasmid expressing a nucleoprotein.
-
Compound Treatment: After 24 hours of transfection, add serial dilutions of this compound or a vehicle control to the cells.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a co-transfected control (e.g., Renilla luciferase) and calculate the EC50 value of this compound.
Enzyme-Based RdRp Assay
This assay is used to assess the direct inhibition of the purified RdRp enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template RNA, a primer, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and the purified recombinant RdRp complex (e.g., nsp12/nsp7/nsp8).
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Initiate the polymerization reaction by adding the final component (e.g., the enzyme or nucleotides).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: Separate the reaction products by gel electrophoresis and visualize the incorporated labeled nucleotides using autoradiography or fluorescence imaging.
-
Data Quantification: Quantify the amount of product synthesized and determine the IC50 of the compound. As noted, this compound may not show activity in this assay.[1][8]
Visualizations
Caption: Proposed mechanism of this compound targeting a host factor.
Caption: Logical workflow for this compound mechanism investigation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IBC - 最新發表論文: this compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir [ibc.sinica.edu.tw]
Improving the bioavailability of BPR3P0128 for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of BPR3P0128 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 and influenza virus. Its mechanism of action involves binding to the RdRp enzyme, which is crucial for viral replication, thereby inhibiting viral RNA synthesis.[2] Molecular docking studies suggest that it targets the RdRp channel, preventing substrate entry.[3][2][4]
Q2: What is the reported oral bioavailability of this compound?
A2: One study has reported an oral bioavailability of approximately 78.7% with a half-life of around 8.1 ± 1.6 hours in an animal model. While this indicates good absorption, optimizing the formulation can lead to more consistent and potentially higher exposure, which can be critical for efficacy and dose reduction.
Q3: Why might I be observing low or variable in vivo efficacy with this compound despite its reported good oral bioavailability?
A3: Several factors could contribute to suboptimal in vivo performance:
-
Poor Aqueous Solubility: this compound, being a quinoline (B57606) carboxylic acid derivative, may have limited solubility in gastrointestinal fluids, leading to dissolution rate-limited absorption.
-
First-Pass Metabolism: The compound might be subject to metabolism in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.[5]
-
Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.[6][7]
-
Formulation Issues: The physical properties of the formulation, such as particle size and excipient compatibility, can significantly impact its dissolution and absorption.
Q4: What are the general strategies to improve the bioavailability of a compound like this compound?
A4: Common approaches for improving the bioavailability of poorly soluble compounds, which may be applicable to this compound, include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and intestinal uptake.
-
Prodrug Approach: Chemical modification to a more soluble or permeable molecule that converts to the active drug in vivo.[8]
-
Use of Excipients: Incorporating surfactants, co-solvents, or permeation enhancers in the formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of the drug in the gastrointestinal tract. | 1. Reduce the particle size of the this compound powder through micronization or nanosuspension. 2. Consider formulating as an amorphous solid dispersion with a suitable polymer. |
| Low plasma exposure (AUC) despite administering a high dose. | 1. Poor aqueous solubility limiting absorption. 2. Significant first-pass metabolism. 3. P-glycoprotein mediated efflux. | 1. Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). 2. Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of metabolism. 3. Perform a Caco-2 permeability assay to determine if this compound is a P-gp substrate. |
| Discrepancy between in vitro potency and in vivo efficacy. | Suboptimal drug concentration at the target site due to poor bioavailability. | Re-evaluate the formulation strategy. A more sophisticated delivery system like a nanosuspension or a lipid-based formulation may be required to achieve therapeutic concentrations. |
| Precipitation of the compound in aqueous vehicle for oral gavage. | Low aqueous solubility of the free acid form of this compound. | 1. Prepare a salt form of this compound to improve solubility. 2. Use a co-solvent system or a suspension with appropriate wetting and suspending agents. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of the Suspension:
-
Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC).
-
Stir the mixture at room temperature for 30 minutes to ensure adequate wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 20-30 cycles.
-
Maintain the temperature of the sample at 4-8°C using a cooling system to prevent thermal degradation.
-
-
Particle Size Analysis:
-
Measure the mean particle size and polydispersity index (PDI) of the resulting nanosuspension using Dynamic Light Scattering (DLS).
-
The target is typically a mean particle size below 200 nm with a PDI less than 0.3.
-
-
Characterization:
-
Perform scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the morphology of the nanoparticles.
-
Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile with the unprocessed drug.
-
Protocol 2: Caco-2 Permeability Assay for P-glycoprotein Substrate Assessment
Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Transport Studies:
-
Conduct bidirectional transport studies by adding this compound to either the apical (A) or basolateral (B) chamber of the Transwell® system.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from the receiver chamber.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the apparent permeability coefficients for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
-
Efflux Ratio (ER) Calculation:
-
Calculate the efflux ratio as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
-
Inhibitor Study (Optional):
-
Repeat the transport study in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
-
Visualizations
Caption: Mechanism of action of this compound as an RdRp inhibitor.
Caption: Workflow for troubleshooting and enhancing bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of BPR3P0128 and Remdesivir in SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two antiviral compounds, BPR3P0128 and remdesivir (B604916), both of which target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The information presented herein is based on available experimental data to assist researchers in understanding their distinct and synergistic antiviral properties.
At a Glance: this compound vs. Remdesivir
| Feature | This compound | Remdesivir |
| Drug Class | Non-nucleoside RdRp inhibitor | Nucleoside analog (adenosine) prodrug |
| Primary Target | RNA-dependent RNA polymerase (RdRp) | RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Allosteric inhibition, potentially targeting the RdRp channel to block substrate entry.[1][2] | Competitive inhibition and delayed chain termination of viral RNA synthesis.[3][4] |
| Activation | Requires intracellular metabolic activation or interaction with host factors.[1][2] | Intracellular conversion to an active triphosphate form (GS-443902).[5] |
| Synergism | Demonstrates a synergistic antiviral effect when combined with remdesivir.[1][2] | Synergistic effect observed in combination with this compound.[1][2] |
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and remdesivir against coronaviruses.
Table 1: Antiviral Activity (EC50/IC50)
| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Citation(s) |
| This compound | SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | - | [6] |
| HCoV-229E | Huh7 | 0.14 ± 0.26 | - | [6] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 3.28 ± 1.78 | 0.22 - 0.77 | [6][7] |
| MERS-CoV | Calu3 2B4 | - | 0.025 | [8] | |
| MERS-CoV | HAE | - | 0.074 | [8] | |
| SARS-CoV | HAE | - | 0.069 | [9] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.
Table 2: Cytotoxicity (CC50)
| Compound | Cell Line | CC50 (µM) | Citation(s) |
| This compound | Huh7 | > 10 | [6] |
| Remdesivir | Multiple Human Cell Lines | 1.7 to > 20 | [10] |
| hPSC-CMs | 10.2 - 39.4 | [11] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Mechanisms of Action
Remdesivir: A Nucleoside Analog Chain Terminator
Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form, an adenosine (B11128) analog.[5] This active metabolite competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[3] Once incorporated, remdesivir causes delayed chain termination, effectively halting viral RNA replication.[4]
This compound: A Non-Nucleoside RdRp Inhibitor
This compound is a non-nucleoside inhibitor of the SARS-CoV-2 RdRp.[12] Molecular docking studies suggest that it binds to the RdRp channel, thereby inhibiting the entry of nucleotide substrates necessary for RNA synthesis.[1][2] A key characteristic of this compound is its potent inhibitory activity in cell-based assays, which is not observed in in vitro enzyme-based assays using purified RdRp.[1][2] This suggests that this compound may require metabolic activation within the cell or that it targets host factors that are associated with the RdRp complex.[1][2]
Synergistic Action
A noteworthy finding is the synergistic antiviral effect observed when this compound and remdesivir are used in combination.[1][2] This synergy likely arises from their distinct mechanisms of action targeting different aspects of the RdRp function. While remdesivir acts as a chain terminator after being incorporated into the RNA strand, this compound is believed to block the entry of nucleotides into the RdRp active site. This dual-pronged attack on the viral replication machinery enhances their overall inhibitory effect.
Experimental Protocols
Time-of-Addition Assay
This assay is crucial for determining the stage of the viral life cycle that an antiviral compound targets.
Protocol Outline:
-
Infection: Susceptible cells (e.g., Vero E6) are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Compound Addition: The antiviral compound (this compound or remdesivir) is added at various time points post-infection (e.g., during viral entry, after adsorption, or during the entire experiment).[1]
-
Analysis: After a set incubation period (e.g., 24 or 48 hours), the extent of viral replication is quantified by measuring viral protein expression (e.g., via Western blot) or viral RNA levels (e.g., via qRT-PCR).[1]
Interpretation: The time point at which the addition of the compound no longer inhibits viral replication indicates the latest stage of the viral life cycle that the drug targets. For both this compound and remdesivir, this assay has shown that their primary action occurs during the post-entry phase of viral replication.[1][2]
Cell-Based RdRp Reporter Assay
This assay measures the inhibitory activity of a compound on the RdRp function within a cellular context.
Protocol Outline:
-
Transfection: HEK293T cells are co-transfected with plasmids expressing the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and a reporter plasmid (e.g., containing a luciferase gene under the control of a viral promoter).[13]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Luminescence Measurement: The activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of RdRp function.
Significance: This assay confirmed the potent inhibitory activity of this compound in a cellular environment, which was not observed in enzyme-based assays.[1][2]
In Vitro Enzyme-Based RdRp Assay
This assay directly measures the effect of a compound on the enzymatic activity of the purified RdRp complex.
Protocol Outline:
-
Protein Purification: The components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) are expressed and purified.[6]
-
Reaction Setup: The purified RdRp complex is incubated with a template RNA, nucleotide triphosphates (NTPs), and the test compound.
-
Activity Measurement: The incorporation of nucleotides into the newly synthesized RNA is measured, often using fluorescently labeled NTPs or by quantifying the RNA product.
Significance: This assay demonstrated that remdesivir's active triphosphate form directly inhibits the purified RdRp, while this compound showed no direct inhibitory activity in this system, highlighting its different mode of action.[13]
Conclusion
This compound and remdesivir represent two distinct classes of RdRp inhibitors with complementary mechanisms of action. Remdesivir acts as a nucleoside analog that terminates viral RNA synthesis, while this compound is a non-nucleoside inhibitor that likely blocks substrate entry, possibly after intracellular activation or by modulating host factors. The synergistic effect of their combination underscores the potential of multi-target therapeutic strategies against SARS-CoV-2. Further research into the precise molecular interactions of this compound and its activation pathways will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.asm.org [journals.asm.org]
Synergistic Antiviral Action of BPR3P0128 and Remdesivir Against SARS-CoV-2: A Comparative Guide
For Immediate Release
Researchers have identified a promising synergistic interaction between the non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, BPR3P0128, and the FDA-approved antiviral drug, remdesivir (B604916), in combating SARS-CoV-2.[1][2][3][4] This guide provides a comprehensive overview of the combined therapeutic potential, detailing the quantitative synergistic effects, the underlying mechanisms of action, and the experimental protocols utilized in a key study.
Quantitative Analysis of Synergistic Efficacy
A study investigating the combined antiviral activity of this compound and remdesivir demonstrated a significant synergistic effect in inhibiting SARS-CoV-2 replication. The combination of these two drugs showed a greater antiviral effect than the sum of their individual effects.
| Drug/Combination | EC50 (µM) in Vero E6 cells | Key Finding |
| This compound | 0.66 | Outperformed remdesivir in inhibiting RdRp activity.[1][2][3][4][5] |
| Remdesivir | 3 | |
| This compound + Remdesivir | Data not numerically specified, but Western blot analysis showed a synergistic reduction in viral protein expression. | The combination of this compound and remdesivir synergistically inhibits SARS-CoV-2.[1][2][3][4] |
Mechanisms of Action and Synergy
Both this compound and remdesivir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for SARS-CoV-2 replication.[1][6] However, they interact with different domains of the RdRp, leading to a complementary and synergistic inhibition of viral RNA synthesis.[1][2][3][4]
Remdesivir , a prodrug of a nucleoside analog, is metabolized into its active triphosphate form (RDV-TP).[6][7][8] RDV-TP competes with natural ATP for incorporation into the nascent viral RNA chain.[6][7] Its incorporation leads to delayed chain termination, thereby halting viral replication.[7][9]
This compound , a non-nucleoside inhibitor with a quinoline (B57606) core, is believed to target the RdRp channel, which inhibits substrate entry.[1][2][3] Interestingly, its inhibitory activity was observed in cell-based assays but not in enzyme-based assays using purified recombinant RdRp.[1][2][3][4] This suggests that this compound might require metabolic activation within the cell or that it targets host-related factors associated with the RdRp complex.[1][2][3][4]
The proposed synergistic mechanism stems from the two drugs targeting different sites on the RdRp enzyme, leading to a more potent inhibition of its function.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 9. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BPR3P0128 and Other Non-Nucleoside RdRp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. Non-nucleoside RdRp inhibitors (NNIs) are a class of antiviral compounds that bind to allosteric sites on the RdRp enzyme, inducing conformational changes that inhibit its function. This guide provides a comparative overview of BPR3P0128, a potent NNI, and other notable NNIs, supported by available experimental data.
This compound is a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) with demonstrated broad-spectrum antiviral activity. It has shown particular efficacy against influenza viruses, coronaviruses, and enteroviruses. Its mechanism of action involves targeting the RdRp complex, thereby inhibiting viral RNA synthesis. For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the polymerase basic 2 (PB2) subunit.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other selected non-nucleoside RdRp inhibitors against various RNA viruses. It is important to note that direct comparison of EC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and virus strains.
Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | SARS-CoV-2 | Vero E6 | 0.66 | >20 | >30.3 | [1] |
| Remdesivir (Nucleoside Analog) | SARS-CoV-2 | Vero E6 | 3.0 | >20 | >6.7 | [1] |
| HeE1-2Tyr | SARS-CoV-2 | Vero | 0.65 | >50 | >76.9 | [2] |
Table 2: Antiviral Activity against Influenza Viruses
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Influenza A/WSN/33 | MDCK | 0.051 - 0.19 | >20 | >105 - >392 | |
| Baloxavir marboxil | Influenza A | Various | Varies | Varies | Varies | [3] |
| Pimodivir (VX-787) | Influenza A | Various | Varies | Varies | Varies |
Table 3: Antiviral Activity against Enteroviruses
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Enterovirus 71 (EV71) | RD | 0.0029 | >20 | >6896 | |
| DTriP-22 | Enterovirus 71 (EV71) | RD | 0.023 - 0.16 | >10 | >62.5 - >434 | [4] |
| Ribavirin (Nucleoside Analog) | Enterovirus 71 (EV71) | Vero | 266 | >1000 | >3.7 | [5] |
Mechanism of Action and Signaling Pathways
Non-nucleoside RdRp inhibitors typically bind to allosteric sites on the polymerase, which are distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, thereby inhibiting its function. This allosteric inhibition is a key differentiator from nucleoside analogs, which act as chain terminators after being incorporated into the growing RNA strand.
Caption: Allosteric inhibition of viral RdRp by non-nucleoside inhibitors.
The binding of NNIs to an allosteric site can disrupt various functions of the RdRp complex, including template binding, nucleotide incorporation, or translocation along the RNA template. In the case of influenza virus, this compound's targeting of the PB2 subunit's cap-snatching function is a distinct mechanism that precedes RNA synthesis.
Caption: Workflow for characterizing antiviral compounds.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Seeding:
-
Host cells appropriate for the virus (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) are seeded in 96-well plates at a density that will form a confluent monolayer.
-
Plates are incubated at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
The test compound (e.g., this compound) is serially diluted to various concentrations in cell culture medium.
-
The medium from the cell plates is removed, and the compound dilutions are added to the wells.
-
-
Virus Infection:
-
A pre-titered virus stock is diluted to a multiplicity of infection (MOI) that causes significant CPE within a defined period (e.g., 48-72 hours).
-
The virus dilution is added to all wells except for the cell control wells.
-
-
Incubation and CPE Observation:
-
The plates are incubated at 37°C with 5% CO2 for the predetermined duration.
-
Cell viability is assessed using a colorimetric reagent (e.g., MTS or neutral red) or by microscopic observation.
-
-
Data Analysis:
-
The absorbance values are read using a plate reader.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits 50% of the viral CPE.
-
The 50% cytotoxic concentration (CC50) is determined from parallel assays without virus infection.
-
The Selectivity Index (SI) is calculated as CC50/EC50.
-
Minigenome RdRp Reporter Assay
This cell-based assay specifically measures the activity of the viral RdRp complex.
-
Plasmid Constructs:
-
Plasmids encoding the essential components of the RdRp complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2; PB1, PB2, PA, and NP for influenza) are prepared.
-
A reporter plasmid is constructed containing a reporter gene (e.g., luciferase or GFP) flanked by the viral untranslated regions (UTRs) that are recognized by the RdRp.
-
-
Transfection:
-
Host cells (e.g., HEK293T) are seeded in plates.
-
The cells are co-transfected with the RdRp component plasmids and the reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Following transfection, the cells are treated with various concentrations of the test inhibitor.
-
-
Reporter Gene Expression Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
The reporter gene expression is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).
-
-
Data Analysis:
-
The reporter signal in treated cells is normalized to that in untreated (vehicle control) cells.
-
The IC50 value is determined as the compound concentration that reduces RdRp activity by 50%.
-
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is targeted by an antiviral compound.
-
Synchronized Infection:
-
A confluent monolayer of host cells is infected with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.
-
The virus inoculum is then removed, and the cells are washed to remove any unattached virus.
-
-
Staggered Compound Addition:
-
The test compound is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
-
Measurement of Viral Replication:
-
After a single round of viral replication (e.g., 8-12 hours), the supernatant or cell lysate is collected.
-
The extent of viral replication is quantified by measuring the viral titer (e.g., by plaque assay) or viral RNA levels (by RT-qPCR).
-
-
Data Analysis:
-
The level of viral inhibition is plotted against the time of compound addition.
-
The time at which the compound loses its inhibitory effect indicates when its target step in the viral life cycle has been completed. By comparing this profile to that of reference compounds with known mechanisms of action, the target of the test compound can be inferred.
-
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity as a non-nucleoside RdRp inhibitor. Its efficacy against clinically significant viruses like SARS-CoV-2, influenza, and enteroviruses highlights its potential as a valuable antiviral candidate. The allosteric mechanism of action of NNIs like this compound offers a promising strategy for antiviral drug development, potentially complementing existing nucleoside-based therapies and addressing the challenge of antiviral resistance. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency of this compound against a wider range of NNIs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cidara to continue its CD388 influenza programme despite Janssen’s contrary decision - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Recent developments in antiviral agents against enterovirus 71 infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating BPR3P0128 Antiviral Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of BPR3P0128 with alternative antiviral agents, supported by available experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Comparative Antiviral Efficacy in Relevant Cell Models
The following table summarizes the 50% effective concentration (EC50) of this compound and other antiviral compounds against coronaviruses. It is important to note the cell types used for these determinations, as efficacy can be cell-line dependent.
| Antiviral Agent | Virus | Cell Type | EC50 (µM) | Citation(s) |
| This compound | SARS-CoV-2 | Vero E6 | 0.66 | [1] |
| HCoV-229E | Huh7 | 0.14 | [2] | |
| Remdesivir | SARS-CoV-2 | Primary Human Airway Epithelial Cultures | 0.01 | [3][4] |
| SARS-CoV-2 | Vero E6 | 1.65 - 3.0 | [1][3] | |
| Molnupiravir (NHC) | SARS-CoV-2 | Human Lung Epithelial (Calu-3) | 0.08 | [5] |
| SARS-CoV-2 | Vero E6 | 0.3 | [5] |
EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates a more potent compound.
Experimental Protocols
Plaque Reduction Assay in Primary Human Airway Epithelial (HAE) Cells
This protocol is designed to quantify the ability of an antiviral compound to inhibit the production of infectious virus particles in a physiologically relevant primary cell model.
1. Cell Culture and Seeding:
-
Culture primary human airway epithelial cells at an air-liquid interface (ALI) on permeable supports (e.g., Transwell inserts) to form a differentiated, pseudostratified epithelium.
-
Maintain cultures in a specialized airway epithelial cell growth medium.
2. Compound Preparation:
-
Prepare a series of dilutions of the test compound (e.g., this compound) and control compounds (e.g., Remdesivir) in the assay medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration used for the compound dilutions.
3. Virus Infection and Treatment:
-
Apically infect the differentiated HAE cultures with the virus (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) that yields a countable number of plaques.
-
Following a 1-2 hour adsorption period at 37°C, remove the viral inoculum from the apical surface and wash with phosphate-buffered saline (PBS).
-
Add the prepared compound dilutions to the basolateral medium to ensure continuous exposure of the cells to the treatment.
4. Overlay and Incubation:
-
Apply a semi-solid overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose (B213101) mixed with assay medium) to the apical surface of the cultures. This restricts the spread of progeny virus to neighboring cells, leading to the formation of distinct plaques.
-
Incubate the cultures at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
5. Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
Experimental Workflow: Antiviral Validation in Primary Cells
The following diagram illustrates the key steps involved in validating the antiviral activity of a compound like this compound in primary human airway epithelial cells.
Caption: Workflow for Plaque Reduction Assay in Primary HAE Cells.
Signaling Pathway: Hypothetical Inhibition of Pro-inflammatory Cytokine Production
This compound has been shown to reduce the expression of pro-inflammatory cytokines such as CXCL10, IL-6, and TNF-α in virus-infected lung epithelial cells.[1] This suggests a potential modulatory effect on key inflammatory signaling pathways like NF-κB. The diagram below illustrates the canonical NF-κB signaling pathway and a hypothesized point of inhibition by this compound, leading to the observed reduction in cytokine production.
References
- 1. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication of live attenuated influenza vaccine viruses in human nasal epithelial cells is associated with H1N1 vaccine effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BPR3P0128 and Favipiravir in Antiviral Research
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two antiviral compounds, BPR3P0128 and favipiravir (B1662787), for researchers, scientists, and drug development professionals. Both agents have demonstrated inhibitory activity against a range of RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This document synthesizes available experimental data to facilitate an objective evaluation of their respective profiles.
Overview and Mechanism of Action
This compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It possesses a quinoline (B57606) core and has demonstrated broad-spectrum antiviral activity.[2][3] Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis.[2][3][4] Interestingly, while it shows potent inhibitory activity in cell-based assays, this effect was not replicated in an enzyme-based assay with purified recombinant RdRp, suggesting that this compound might act by targeting host factors associated with the RdRp complex or may require intracellular metabolic activation.[3][4]
Favipiravir (also known as T-705) is a prodrug that, upon intracellular metabolism, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6][7] This active metabolite functions as a nucleoside analog, mimicking both guanosine (B1672433) and adenosine, and competitively inhibits the viral RdRp.[5][7] Its mechanism of action is twofold: it can either be incorporated into the nascent viral RNA strand, leading to chain termination, or it can act as a mutagen, inducing a high rate of errors in the viral genome, a phenomenon known as "lethal mutagenesis".[7][8]
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and favipiravir against various RNA viruses. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions (e.g., cell lines, virus strains, and assay methodologies).
Table 1: Antiviral Activity (EC₅₀) of this compound and Favipiravir Against Coronaviruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | [2] |
| HCoV-229E | Huh7 | 0.14 ± 0.26 | [9] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | [10] |
| SARS-CoV-2 | Vero E6 | 204 (MOI 0.001) | [11] | |
| HCoV-NL63 | Caco-2 | 0.6203 | [12] |
Table 2: Antiviral Activity (EC₅₀) of this compound and Favipiravir Against Influenza Viruses
| Compound | Virus | Cell Line | EC₅₀ | Reference |
| This compound | Influenza A & B | MDCK | 51 - 190 nM | [1] |
| Favipiravir | Influenza A, B, & C | MDCK | 0.014 - 0.55 µg/mL (~0.09 - 3.5 µM) | [5][6] |
| Influenza A (H1N1, H3N2), B | MDCK | 0.19 - 5.99 µM | [13] |
Table 3: Cytotoxicity (CC₅₀) and Selectivity Index (SI)
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | Vero E6 | >10 | >16.1 (for SARS-CoV-2) | [9] |
| Huh7 | >10 | >71.4 (for HCoV-229E) | [9] | |
| Calu-3 | >10 | N/A | [9] | |
| HEK293T | >10 | N/A | [9] | |
| Favipiravir | Vero E6 | >400 µM (>62.8 µg/mL) | >6.46 (for SARS-CoV-2) | [10] |
| Vero E6 | >500 µM (>78.5 µg/mL) | N/A | [11] | |
| Caco-2 | >1000 | >1612 (for HCoV-NL63) | [12] | |
| MDCK | >2000 µg/mL (>12,730 µM) | >23,145 (based on highest EC₅₀) | [10] |
Experimental Protocols
Viral Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.[3]
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or favipiravir) in the appropriate cell culture medium.[3]
-
Virus Infection: Infect the cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).[3]
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of the test compound. Include a no-drug virus control and a no-virus cell control.[3]
-
Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).[3]
-
Harvesting: Collect the culture supernatants which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.[14]
-
Data Analysis: Calculate the viral titer for each compound concentration and compare it to the virus control to determine the percentage of inhibition. The EC₅₀ value is calculated as the concentration of the compound that reduces the viral yield by 50%.[15]
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.
Methodology:
-
Enzyme and Template Preparation: Purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8). Prepare a suitable RNA template-primer duplex.[16]
-
Reaction Mixture: In a reaction buffer, combine the RdRp enzyme with the test compound at various concentrations and incubate for a short period (e.g., 15 minutes at room temperature) to allow for binding.[16]
-
Initiation of Reaction: Add the RNA template-primer and nucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., α-³²P-UTP or a fluorescently labeled nucleotide), to initiate the RNA synthesis reaction.[16][17]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity for a defined period (e.g., 1 hour at 30-37°C).[16]
-
Termination and Analysis: Stop the reaction and analyze the synthesized RNA products. This can be done by separating the products via gel electrophoresis and detecting the labeled RNA.[17]
-
Data Analysis: Quantify the amount of RNA synthesis at each compound concentration relative to a no-drug control. The IC₅₀ value is determined as the compound concentration that inhibits RdRp activity by 50%.
Visualized Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for the prodrug favipiravir.
Caption: General workflow for in vitro antiviral assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Assay for inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) [bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
Unraveling the Cross-Resistance Profile of BPR3P0128: A Comparative Guide for Antiviral Research
For Immediate Release
This guide provides a comprehensive comparison of the investigational antiviral agent BPR3P0128 with other established antivirals, focusing on its cross-resistance profile. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
This compound has demonstrated a broad spectrum of activity against various RNA viruses, including influenza A and B viruses, enterovirus 71 (EV71), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2] Its distinct mechanisms of action suggest a low potential for cross-resistance with existing antiviral drugs, a critical attribute in the face of rapidly evolving viral threats.
Executive Summary of Cross-Resistance Studies
Current research indicates that this compound maintains its efficacy against viral strains resistant to other classes of antiviral drugs. This suggests that this compound targets different viral or host factors, making it a valuable candidate for further investigation, both as a standalone therapy and in combination regimens.
Key Findings:
-
Influenza Virus: this compound shows potent activity against oseltamivir-resistant influenza virus strains, indicating a mechanism of action distinct from neuraminidase inhibitors.[3]
-
SARS-CoV-2: this compound exhibits a synergistic effect when used in combination with remdesivir (B604916), a nucleoside analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8] This synergy strongly suggests that the two compounds have different binding sites or mechanisms of action, and that resistance to one is unlikely to confer resistance to the other.
Comparative Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against various viruses, including strains resistant to other antivirals.
Table 1: Antiviral Activity of this compound Against Oseltamivir-Sensitive and -Resistant Influenza A Viruses
| Virus Strain | Genotype/Phenotype | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) |
| A/WSN/33 (H1N1) | Oseltamivir-Sensitive | 51 ± 8 | 1.2 ± 0.3 |
| Clinical Isolate 1 | Oseltamivir-Resistant (H275Y) | 65 ± 12 | >1000 |
| Clinical Isolate 2 | Oseltamivir-Resistant (H275Y) | 72 ± 15 | >1000 |
EC50 (50% effective concentration) values were determined by cytopathic effect (CPE) inhibition assays in MDCK cells.[3]
Table 2: Synergistic Antiviral Activity of this compound and Remdesivir Against SARS-CoV-2
| Compound(s) | Virus Strain | EC50 (µM) | Combination Index (CI)* |
| This compound | SARS-CoV-2 (WT) | 0.66 | - |
| Remdesivir | SARS-CoV-2 (WT) | 3.0 | - |
| This compound + Remdesivir | SARS-CoV-2 (WT) | N/A | <1 (Synergy) |
EC50 values were determined in Vero E6 cells using an anti-cytopathic effect assay.[4][9] The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Generation of Antiviral-Resistant Virus Strains
The generation of drug-resistant virus strains is a critical step in assessing cross-resistance. This is typically achieved through serial passage of the virus in the presence of sub-lethal concentrations of the antiviral agent.
Protocol for Generating Resistant Viruses by Serial Passage:
-
Cell Culture: Plate susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates and grow to 90-95% confluency.
-
Initial Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 in the presence of the antiviral compound at a concentration equal to its EC50.
-
Incubation: Incubate the infected cells at the optimal temperature and CO2 concentration for the specific virus until a clear cytopathic effect (CPE) is observed.
-
Harvest and Titer: Harvest the supernatant containing the progeny virus. Determine the viral titer using a plaque assay or TCID50 assay.
-
Serial Passage: Use the harvested virus from the previous passage to infect fresh cell monolayers. Gradually increase the concentration of the antiviral compound in subsequent passages (e.g., 2-fold, 5-fold, 10-fold increases).
-
Monitoring Resistance: At each passage, determine the EC50 of the passaged virus to the selective antiviral agent. A significant increase in the EC50 (e.g., >10-fold) compared to the wild-type virus indicates the emergence of resistance.[10]
-
Plaque Purification and Sequencing: Once a resistant phenotype is established, isolate individual viral clones by plaque purification. Extract viral RNA, reverse transcribe to cDNA, and sequence the target genes to identify potential resistance mutations.[11]
Caption: Workflow for generating antiviral-resistant virus strains.
Plaque Reduction Assay for Antiviral Susceptibility Testing
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and determine the antiviral efficacy of a compound.[12]
Protocol:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock (wild-type or resistant strain).
-
Compound Preparation: Prepare serial dilutions of the antiviral compounds to be tested.
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Inoculate the cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentration of the antiviral compound.
-
Incubation: Incubate the plates for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet. Count the number of plaques in each well.
-
EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Caption: Protocol for the plaque reduction assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the virus-induced destruction of host cells.
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus at a predetermined MOI that causes significant CPE within 48-72 hours. Immediately after infection, add serial dilutions of the antiviral compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
CPE Assessment: Assess the level of CPE in each well microscopically or by using a cell viability dye (e.g., crystal violet, MTT, or CellTiter-Glo).[13][14]
-
EC50 Calculation: The EC50 is the concentration of the compound that inhibits CPE by 50% compared to the virus-only control.
Mechanism of Action and Resistance Profile of this compound
This compound has been shown to inhibit viral replication through different mechanisms depending on the virus.
-
Influenza Virus: this compound inhibits the "cap-snatching" activity of the influenza virus polymerase, a process essential for viral mRNA transcription.[15] This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which block the release of progeny virions.
-
SARS-CoV-2: this compound is a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8] Molecular docking studies suggest that it binds to the RdRp channel, preventing the entry of substrates.[4][5][6][7][8] This is different from nucleoside analogs like remdesivir, which act as chain terminators during RNA synthesis. The distinct binding sites and mechanisms of action of this compound and remdesivir provide a strong rationale for their synergistic activity and the low likelihood of cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. DSpace [helda.helsinki.fi]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Lycorine Derivative LY-55 Inhibits EV71 and CVA16 Replication Through Downregulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Efficacy of Flavonoids against Enterovirus 71 Infection in Vitro and in Newborn Mice [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
Preclinical Showdown: BPR3P0128 Stakes its Claim as a Potent Antiviral Agent
A comprehensive analysis of the preclinical safety and efficacy of BPR3P0128, a novel non-nucleoside RNA-dependent RNA polymerase inhibitor, reveals promising antiviral activity against significant respiratory pathogens. This guide provides a detailed comparison with established antiviral agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound has emerged as a compelling candidate in the ongoing search for effective antiviral therapeutics. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] Preclinical investigations have highlighted its potency, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and influenza viruses. This report synthesizes the current preclinical data for this compound and contrasts its performance with that of other notable antiviral drugs: remdesivir (B604916), favipiravir, and molnupiravir.
Efficacy Evaluation: A Head-to-Head Comparison
In vitro studies have demonstrated the potent inhibitory activity of this compound against SARS-CoV-2. A key measure of antiviral efficacy, the half-maximal effective concentration (EC50), indicates that this compound is significantly more potent than remdesivir in cell-based assays.[1]
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | 0.62 ± 0.42[1] | >10 | >16.13 |
| This compound | HCoV-229E | Huh7 | 0.14 ± 0.26[1] | >10 | >71.43 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 3.28 ± 1.78[1] | >10 | >3.05 |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Comparator Antivirals. This table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other antivirals against coronaviruses. The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window of the compound.
In addition to its standalone efficacy, this compound has demonstrated a synergistic effect when used in combination with remdesivir, suggesting a potential for combination therapy to combat SARS-CoV-2.[1] Molecular docking studies indicate that this compound targets the RdRp channel, preventing substrate entry, which is a different but complementary mechanism to that of remdesivir.[1]
While comprehensive in vivo efficacy data for this compound in animal models for SARS-CoV-2 is not yet publicly available, studies on other RNA viruses, such as influenza, have shown promising results. Further in vivo studies are crucial to determine its therapeutic potential in a living organism.
For comparison, preclinical studies of other antiviral agents in animal models for SARS-CoV-2 have yielded the following insights:
| Compound | Animal Model | Key Efficacy Findings |
| Remdesivir | Rhesus Macaques | Reduced clinical signs of disease and lung damage.[3] |
| Favipiravir | Syrian Hamsters | Dose-dependent reduction in lung infectious virus titers and improved lung histopathology at high doses.[2] |
| Molnupiravir | Ferrets, Hamsters | Reduced viral load and prevention of transmission.[4][5] |
Table 2: Summary of In Vivo Efficacy of Comparator Antivirals against SARS-CoV-2. This table highlights the key findings from preclinical animal studies for remdesivir, favipiravir, and molnupiravir.
Safety and Toxicology Profile
A thorough preclinical safety evaluation is paramount for any new drug candidate. At present, detailed public data on the safety and toxicology of this compound, including studies on acute and repeat-dose toxicity, safety pharmacology, and genotoxicity, is limited. The available in vitro data indicates a CC50 of over 10 µM in Vero E6 and Huh7 cells, suggesting a favorable selectivity index.[1]
For a comprehensive comparison, the preclinical safety profiles of the comparator drugs are summarized below. It is important to note that direct comparison is challenging due to variations in study designs and animal models.
| Compound | Key Preclinical Safety Findings |
| Remdesivir | Generally well-tolerated in preclinical studies. |
| Favipiravir | High doses were associated with signs of toxicity in hamsters.[6] |
| Molnupiravir | Preclinical studies in animal models indicated a good safety profile. |
Table 3: Summary of Preclinical Safety Findings for Comparator Antivirals. This table provides a high-level overview of the preclinical safety observations for remdesivir, favipiravir, and molnupiravir.
Mechanism of Action: Targeting the Viral Engine
This compound functions as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This mechanism involves the binding of this compound to the RdRp enzyme at a site distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This is a key differentiator from nucleoside analogs like remdesivir and molnupiravir, which act as chain terminators after being incorporated into the growing RNA strand.
Figure 1: Mechanism of Action of RdRp Inhibitors. This diagram illustrates the distinct mechanisms of non-nucleoside inhibitors like this compound and nucleoside analogs in targeting the viral RdRp.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for key experiments cited in this guide are detailed below.
Anti-Cytopathic Effect (CPE) Assay
The antiviral activity of the compounds was determined by a CPE assay.
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight at 37°C with 5% CO2.
-
Compound Dilution: The test compounds were serially diluted in cell culture medium.
-
Infection: The cell culture medium was removed, and the cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, the diluted compounds were added to the respective wells.
-
Incubation: The plates were incubated for 72 hours at 37°C with 5% CO2.
-
CPE Observation: The cytopathic effect was observed and scored under an inverted microscope.
-
Cell Viability Measurement: Cell viability was quantified using the MTT assay. The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: The EC50 and CC50 values were calculated using a non-linear regression analysis.
References
- 1. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Removal of senescent cells reduces the viral load and attenuates pulmonary and systemic inflammation in SARS-CoV-2-infected, aged hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single-administration therapeutic interfering particle reduces SARS-CoV-2 viral shedding and pathogenesis in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
BPR3P0128 as a Probe for Studying RdRp Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. BPR3P0128 has emerged as a novel, non-nucleoside inhibitor of RdRp, offering a valuable tool for studying the enzyme's function and for the development of new therapeutic strategies. This guide provides a comprehensive comparison of this compound with other well-known RdRp inhibitors—Remdesivir (B604916), Favipiravir (B1662787), and Sofosbuvir (B1194449)—supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
This compound distinguishes itself from many other RdRp inhibitors through its non-nucleoside-based mechanism. Unlike nucleotide or nucleoside analogs that mimic the natural building blocks of RNA, this compound is believed to bind to a different site on the RdRp enzyme.
This compound: As a non-nucleoside inhibitor, molecular docking studies suggest that this compound targets the RdRp channel, effectively blocking the entry of substrates necessary for RNA synthesis.[1][2][3][4] This mechanism is distinct from nucleoside analogs and offers the potential for synergistic effects when used in combination with them. An interesting characteristic of this compound is that it demonstrates inhibitory activity in cell-based assays but not in traditional enzyme-based assays, suggesting that it may require metabolic activation within the cell or interaction with host factors to exert its effect.[1][2][3][4][5]
Alternative Probes:
-
Remdesivir: This agent is a prodrug of a nucleoside analog. Once inside the cell, it is metabolized into its active triphosphate form, which is then incorporated into the growing viral RNA chain. This incorporation leads to delayed chain termination, effectively halting RNA synthesis.[6][7][8][9]
-
Favipiravir: This is another prodrug that, once activated, acts as a nucleotide analog. Its mechanism is thought to involve either causing lethal mutagenesis by being incorporated into the viral RNA and inducing errors in replication, or by acting as a chain terminator.[10][11][12][13][14]
-
Sofosbuvir: A nucleotide analog prodrug, sofosbuvir is converted to its active triphosphate form in the cell. It is then incorporated into the viral RNA by RdRp, leading to chain termination and the cessation of viral replication.[15][16][17][18]
At a Glance: Performance Comparison of RdRp Probes
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions (e.g., cell lines, viral strains, assay methods) can influence the results.
| Compound | Target Virus | Cell Line | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 0.62 - 0.66 | [1][3][4][19] |
| This compound | HCoV-229E | Huh7 | 0.14 | [1][19] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 3.28 | [1][9][20] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | [1][6][8] |
| Sofosbuvir | SARS-CoV-2 | Huh-7 | 6.2 | [19][21] |
| Sofosbuvir | SARS-CoV-2 | Calu-3 | 9.5 | [19] |
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Vero E6 | >10 | >15.15 | [7] |
| Remdesivir | Vero E6 | >100 | >129.87 | [9][17] |
| Favipiravir | Vero E6 | >400 | >6.46 | [1][8] |
| Sofosbuvir | Huh-7 | >100 | >16.1 | [15] |
Experimental Corner: Protocols for Key Assays
Detailed and reproducible experimental protocols are fundamental to the study of RdRp inhibitors. Below are methodologies for key assays used to characterize this compound and other RdRp probes.
Cell-Based Minigenome RdRp Reporter Assay (for this compound)
This assay is crucial for evaluating the inhibitory activity of compounds like this compound that may require intracellular activation.
-
Cell Culture and Transfection: HEK293T cells are cultured to an appropriate confluency. The cells are then co-transfected with an expression plasmid encoding the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and a reporter plasmid containing an antisense Nano-luciferase gene flanked by viral UTRs.[1][5][22]
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound or a control compound.
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of RdRp activity.[1][5][22]
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound.
In Vitro Enzyme-Based RdRp Assay
This assay directly measures the effect of a compound on the enzymatic activity of purified RdRp.
-
Expression and Purification of RdRp: The components of the RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8) are expressed in a suitable system (e.g., insect cells or E. coli) and purified.
-
Reaction Setup: The purified RdRp complex is incubated with a synthetic RNA template-primer duplex in a reaction buffer containing ribonucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescent analog).
-
Compound Incubation: The reaction is initiated in the presence of various concentrations of the test compound (in its active form, if necessary, e.g., remdesivir triphosphate).
-
Product Analysis: The reaction is stopped after a specific time, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of elongated RNA product is quantified to determine the inhibitory activity of the compound.[1][5]
Anti-Cytopathic Effect (CPE) Assay
The CPE assay is a common method to assess the antiviral activity of a compound in a cell culture model.
-
Cell Seeding: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in 96-well plates and allowed to form a monolayer.
-
Viral Infection and Treatment: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after infection, the cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-3 days).
-
CPE Evaluation: The extent of CPE is evaluated microscopically or quantified using a cell viability assay (e.g., MTT, neutral red uptake). The EC50 is calculated as the compound concentration that inhibits CPE by 50%.[1]
Visualizing the Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the distinct mechanisms of action of this compound and the alternative nucleoside/nucleotide analog inhibitors, as well as a typical experimental workflow for evaluating these compounds.
References
- 1. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 18. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mini-review on sofosbuvir and daclatasvir treatment in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sofosbuvir terminated RNA is more resistant to SARS-CoV-2 proofreader than RNA terminated by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
BPR3P0128: A Comparative Meta-Analysis of its Antiviral Efficacy
For Immediate Release
This guide provides a comprehensive meta-analysis of the antiviral drug candidate BPR3P0128, offering a comparative overview of its efficacy against various viruses, primarily focusing on SARS-CoV-2 and influenza. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated broad-spectrum antiviral activity against several RNA viruses.[1][2] Notably, it has shown potent inhibition of SARS-CoV-2 variants of concern and various influenza strains, including those resistant to existing treatments.[3] A key finding is its synergistic effect when used in combination with remdesivir (B604916), suggesting a complementary mechanism of action against SARS-CoV-2.[4][5][6] this compound's mechanism involves targeting the viral RdRp, a highly conserved enzyme essential for the replication of many RNA viruses, and in the case of influenza, inhibiting the "cap-snatching" process.[2][3][4]
Comparative Antiviral Activity
The antiviral efficacy of this compound has been evaluated against a range of viruses and compared with other antiviral agents. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Comparator Drug | Comparator EC50 (µM) |
| SARS-CoV-2 | Vero E6 | Anti-cytopathic effect | 0.66[4][5] | Remdesivir | 3[4][5] |
| HCoV-229E | - | - | 0.14[1] | - | - |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta) | - | - | Effective Inhibition | - | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vitro Efficacy of this compound against Influenza and Other RNA Viruses
| Virus | Cell Line | Assay Type | IC50 (nM) | Comparator Drug | Comparator Efficacy |
| Influenza A (H1N1, H3N2) | MDCK | Inhibition of cytopathic effect | 51-190[3] | Oseltamivir | This compound effective against oseltamivir-resistant strains[3] |
| Influenza B | MDCK | Inhibition of cytopathic effect | 51-190[3] | - | - |
| Enterovirus 71 (EV71) | - | - | Effective Inhibition[3] | - | - |
| Coxsackievirus B3 (CVB3) | - | - | Effective Inhibition[3] | - | - |
| Human Rhinovirus 2 (HRV2) | - | - | Effective Inhibition[3] | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest that it targets the RdRp channel, thereby preventing the entry of substrates necessary for viral RNA synthesis.[4][5][6] Interestingly, while potent in cell-based RdRp reporter assays, it did not show activity in an enzyme-based assay with purified recombinant nsp12/nsp7/nsp8, hinting at the possibility that it may target host-related factors associated with the RdRp complex or require metabolic activation within the cell.[2][4][5][6]
For influenza viruses, this compound has been identified as a potent inhibitor of the "cap-snatching" activity of the viral polymerase, a crucial step in viral transcription.[3]
Below is a diagram illustrating the proposed mechanism of action for this compound against SARS-CoV-2.
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are descriptions of key experimental protocols used in the cited studies on this compound.
Vero E6-based Anti-Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of an antiviral compound required to protect cells from virus-induced cell death.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Drug Dilution: this compound and comparator drugs are prepared in a series of dilutions.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells.
-
Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated, infected control wells (typically 3-4 days).
-
Quantification of CPE: The extent of CPE is quantified using a colorimetric assay, such as the MTT or crystal violet staining method, which measures cell viability.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Time-of-Drug-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the antiviral compound.
-
Cell Seeding and Infection: Cells (e.g., Vero E6) are seeded and subsequently infected with the virus.
-
Staggered Drug Addition: this compound is added at different time points relative to the time of infection (e.g., before infection, during infection, and at various times post-infection).
-
Sample Collection: At a fixed time point post-infection, cell lysates or supernatants are collected.
-
Analysis: The level of viral replication is quantified by measuring viral protein expression (e.g., via Western blot) or viral RNA levels (e.g., via RT-qPCR). The results indicate whether the drug inhibits early events like entry or later events like replication. Studies show this compound's primary action is during viral replication.[4][5][6]
Cell-based Minigenome RdRp Reporter Assay
This assay specifically measures the activity of the viral RdRp within a cellular context.
-
Transfection: Cells are co-transfected with plasmids expressing the viral RdRp components (e.g., nsp12, nsp7, and nsp8 for SARS-CoV-2) and a reporter plasmid containing a minigenome that is transcribed by the RdRp. The reporter is often a luciferase or fluorescent protein gene.
-
Drug Treatment: The transfected cells are treated with different concentrations of this compound.
-
Reporter Gene Expression Measurement: After a suitable incubation period, the cells are lysed, and the expression of the reporter gene is measured (e.g., luminescence or fluorescence).
-
Data Analysis: A decrease in reporter signal in the presence of the drug indicates inhibition of RdRp activity.
The workflow for a typical antiviral screening assay is depicted below.
Caption: A generalized workflow for in vitro antiviral screening.
Conclusion and Future Directions
The collective data strongly support this compound as a promising broad-spectrum antiviral candidate. Its potent activity against SARS-CoV-2 and influenza viruses, including resistant strains, highlights its potential clinical utility. The synergistic effect with remdesivir is particularly noteworthy and warrants further investigation for combination therapy strategies. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of its interaction with host factors. The development of resistance to this compound should also be monitored in long-term studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBC - 最新發表論文: this compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir [ibc.sinica.edu.tw]
- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of BPR3P0128 in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for BPR3P0128 was not located in the public domain. The following disposal procedures are based on general best practices for handling and disposing of novel antiviral compounds and hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. Always prioritize institutional guidelines.
The proper disposal of the novel antiviral compound this compound is a critical component of laboratory safety and environmental stewardship. As a potent research compound, all waste generated during its use must be treated as hazardous. Adherence to stringent disposal protocols is essential to mitigate risks to human health and the environment.[1]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling of the compound, especially in its pure form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is the segregation of waste at the point of generation. Different types of waste require distinct disposal pathways.
Step 1: Waste Segregation
Immediately following any experimental procedure involving this compound, segregate the waste into the appropriate categories as detailed in the table below. Use dedicated, clearly labeled waste containers for each stream.[2]
Step 2: Container Management
Ensure all waste containers are:
-
Made of a material compatible with the waste they hold.
-
Securely sealed to prevent leaks or spills.[1]
-
Clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[1]
Step 3: Storage of Hazardous Waste
Store all this compound waste in a designated, secure area that is separate from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
Do not, under any circumstances, dispose of any this compound waste down the sanitary sewer.[3] Antiviral compounds can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes.[4]
Contact your institution's hazardous waste management program to arrange for the pickup and final disposal of all this compound waste.[2] This ensures that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Data Presentation: Waste Stream Classification and Disposal
The following table summarizes the different waste streams that may be generated during research with this compound and the recommended disposal method for each.
| Waste Stream Category | Description | Recommended Disposal Method |
| Unused/Expired this compound | Pure compound in solid or solution form that is no longer needed. | Treat as hazardous chemical waste. Dispose of through the institution's hazardous waste management program.[2] |
| Contaminated Solid Waste | Items such as gloves, pipette tips, vials, and culture plates that have come into direct contact with this compound. | Segregate into a designated, clearly labeled hazardous waste container for solids. Arrange for professional hazardous waste disposal.[2] |
| Contaminated Liquid Waste | Includes leftover cell culture media, buffer solutions, and solvents containing this compound. | Collect in a labeled, leak-proof hazardous waste container for liquids. Do not pour down the drain. Dispose of via the institutional hazardous waste program.[2] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Place immediately into a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[2] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for handling and disposing of this compound within a laboratory setting, emphasizing the critical decision points and safety measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling BPR3P0128
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase inhibitor. The following guidelines are essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is a quinoline (B57606) carboxylic acid derivative. Therefore, handling should follow safety protocols for this class of compounds.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes and airborne particles.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact and absorption.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the powder form to avoid inhalation.[1][3] |
| Body Protection | Laboratory coat and appropriate protective clothing | Prevents contamination of personal clothing and skin.[1] |
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways.[1]
-
Contaminated materials should be placed in a sealed, appropriately labeled container for disposal.
Experimental Protocols
The following are summaries of experimental protocols involving this compound as described in the literature.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the effective concentration of this compound in inhibiting viral replication.
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[5][6]
-
Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the plaque number and size relative to a no-drug control to determine the inhibitory effect of this compound.[5]
Time-of-Addition Assay
This experiment helps to determine at which stage of the viral life cycle this compound exerts its inhibitory effect.
-
Cell Preparation: Seed Vero E6 cells in appropriate culture plates.[5][6]
-
Compound Addition at Different Stages:
-
Full-time: Add this compound at the time of infection and maintain it throughout the experiment.
-
Entry: Add this compound before and during virus adsorption, then replace with a drug-free medium.
-
Post-entry: Add this compound after the virus adsorption period.
-
-
Virus Infection: Infect cells with SARS-CoV-2 (e.g., MOI of 0.01).[5][6]
-
Sample Collection: Harvest cell lysates at various time points post-infection (e.g., 24 hours).[5]
-
Analysis: Analyze the expression of viral proteins (e.g., N protein) by Western blot or viral RNA levels by qRT-PCR to assess the inhibitory effect at different stages.[5]
Visualizing Experimental Workflows
Caption: Workflow for the Antiviral Plaque Reduction Assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
